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  • Product: Beclotiamine hydrochloride
  • CAS: 7275-24-3

Core Science & Biosynthesis

Foundational

Technical Guide: Beclotiamine Hydrochloride Solubility & Handling

Executive Summary Beclotiamine hydrochloride (CAS: 7275-24-3) is a structural analog of thiamine (Vitamin B1) acting as a competitive antagonist.[1] Unlike thiamine hydrochloride, which is freely soluble in water, beclot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Beclotiamine hydrochloride (CAS: 7275-24-3) is a structural analog of thiamine (Vitamin B1) acting as a competitive antagonist.[1] Unlike thiamine hydrochloride, which is freely soluble in water, beclotiamine hydrochloride exhibits significantly reduced aqueous solubility due to the substitution of the hydroxyethyl group with a chloroethyl group. This structural modification alters its polarity and solvation shell, necessitating specific solvent strategies for effective experimental use.

This guide provides a validated framework for solubilizing beclotiamine hydrochloride, focusing on Dimethyl Sulfoxide (DMSO) as the primary vehicle for stock solutions, and outlines critical protocols to prevent precipitation during aqueous dilution in biological assays.

Physicochemical Profile

PropertyDetail
Compound Name Beclotiamine Hydrochloride
CAS Number 7275-24-3
Molecular Formula C₁₂H₁₇Cl₃N₄S (Salt form typically cited)
Molecular Weight ~355.71 g/mol
Mechanism Thiamine Antagonist / Coccidiostat
Structural Impact The C-5 chloroethyl group reduces hydrophilicity compared to thiamine's hydroxyethyl group.[1]

Solubility Data & Solvent Selection

The solubility profile of beclotiamine hydrochloride differs markedly from its parent compound, thiamine. Researchers often assume high water solubility (like Vitamin B1), leading to failed stock preparations.

Solvent Compatibility Table[1][2]
SolventSolubility RatingEstimated Max Conc.Application Notes
Water Low ~0.6 mg/mL (0.06%) [1]Not recommended for stock. prone to precipitation at physiological pH.[1]
DMSO High > 10 mg/mL (Est.)Recommended for Stock. Excellent solvation of the thiazolium ring system.
Ethanol Moderate/Low < 5 mg/mL (Est.)Limited utility.[1][2] Often requires warming; less stable than DMSO stocks.
PBS (pH 7.4) Very Low < 0.5 mg/mLUse only for final dilution.[1] Do not dissolve powder directly in PBS.

Critical Insight: Literature cites water solubility as low as 0.06 g/100 mL [1]. Attempting to dissolve beclotiamine HCl directly in cell culture media (RPMI/DMEM) at active concentrations (e.g., >100 µM) will likely result in micro-precipitation, leading to inconsistent biological data.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable, precipitate-free stock solution (e.g., 10 mM or 25 mM) for long-term storage.[1]

  • Weighing: Accurately weigh the Beclotiamine HCl powder into a sterile microcentrifuge tube.

    • Calculation: To prepare 1 mL of 10 mM stock (MW 355.71), weigh 3.56 mg .

  • Solvent Addition: Add high-grade (>99.9%), anhydrous DMSO .

    • Note: Avoid "wet" DMSO as moisture reduces solubility and stability.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: Solution must be optically clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute the DMSO stock into aqueous media without "crashing out" the compound.

  • Warm the Media: Pre-warm your culture medium or buffer to 37°C. Cold shock promotes precipitation.

  • Stepwise Dilution (The "Sandwich" Method):

    • Place the tip containing the DMSO stock directly into the center of the liquid volume.

    • Expel rapidly and vortex immediately.

    • Limit: Keep final DMSO concentration < 0.1% (v/v) to avoid solvent toxicity.[1]

  • Clarification: Inspect the tube against a dark background. If cloudy, the concentration exceeds the aqueous solubility limit (approx. 0.6 mg/mL).[3]

Protocol C: Self-Validating Solubility Determination

Use this workflow if your specific batch behaves differently or requires precise saturation limits.[1]

SolubilityWorkflow Start Start: Weigh Excess Solid Solvent Add Solvent (DMSO or H2O) Start->Solvent Equilibrate Shake/Vortex @ 25°C for 24h Solvent->Equilibrate Filter Filter Supernatant (0.22 µm) Equilibrate->Filter Analyze Analyze via HPLC/UV-Vis Filter->Analyze Result Calculate Saturation Point Analyze->Result

Figure 1: Workflow for empirically determining the solubility limit of Beclotiamine HCl in a specific solvent system.

Biological Application & Pathway Context

Beclotiamine acts by competing with thiamine for the enzyme Thiamine Pyrophosphokinase (TPK) , preventing the formation of Thiamine Pyrophosphate (TPP). This leads to a blockade of TPP-dependent enzymes like Transketolase.[1]

Mechanism Thiamine Thiamine (Vit B1) TPK Thiamine Pyrophosphokinase Thiamine->TPK Substrate Beclotiamine Beclotiamine (Antagonist) Beclotiamine->TPK Inhibits Block Metabolic Blockade Beclotiamine->Block Induces TPP Thiamine Pyrophosphate (TPP) TPK->TPP Catalysis Enzymes Transketolase / PDH TPP->Enzymes Cofactor Enzymes->Block Loss of Function

Figure 2: Mechanism of Action.[1] Beclotiamine competitively inhibits Thiamine Pyrophosphokinase, blocking the synthesis of the essential cofactor TPP.

References

  • DrugFuture. Beclotiamine Hydrochloride Monograph. Retrieved from DrugFuture Chemical Index. Link

  • PubChem. Beclotiamine Compound Summary. National Library of Medicine. Link

  • Komai, T., et al. (1972).[4] Metabolism and mechanism of action studies of Beclotiamine. Journal of Vitaminology, 18, 102. (Cited via secondary sources, see [1]).

Sources

Exploratory

Pharmacokinetics and bioavailability of Beclotiamine hydrochloride in animal models

Executive Summary Beclotiamine hydrochloride is a synthetic thiamine (Vitamin B1) antagonist primarily utilized in veterinary medicine as a coccidiostat and in experimental research to induce specific thiamine deficiency...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Beclotiamine hydrochloride is a synthetic thiamine (Vitamin B1) antagonist primarily utilized in veterinary medicine as a coccidiostat and in experimental research to induce specific thiamine deficiency states. Unlike thiamine prodrugs (e.g., Benfotiamine) designed to enhance vitamin delivery, Beclotiamine functions as a structural antimetabolite .

This guide details the pharmacokinetic (PK) profile of Beclotiamine, focusing on its competitive absorption kinetics, tissue distribution, and the mechanistic basis for its selective toxicity against Eimeria species compared to vertebrate hosts. The central pharmacokinetic feature of Beclotiamine is its ability to hijack thiamine transporters (THTR-1/THTR-2) without undergoing the subsequent pyrophosphorylation required for coenzyme activity, effectively creating a "metabolic dead-end."

Chemical Identity & Mechanism of Action

To understand the PK of Beclotiamine, one must first grasp its structural deviation from thiamine. This slight modification dictates its entire biological fate.

  • Thiamine: Contains a hydroxyethyl group on the thiazole ring. It is phosphorylated intracellularly by thiamine pyrophosphokinase (TPK) to form Thiamine Pyrophosphate (TPP), the active cofactor.[1][2]

  • Beclotiamine: The hydroxyethyl group is replaced by a chloroethyl group .

    • PK Consequence: Beclotiamine binds to thiamine transporters with high affinity but cannot be phosphorylated into a functional cofactor. It acts as a competitive inhibitor, starving rapidly dividing cells (like parasites) of essential TPP.

Figure 1: Mechanism of Competitive Inhibition (DOT Visualization)

Beclotiamine_Mechanism Thiamine Thiamine (Vitamin B1) Transporter Thiamine Transporter (THTR-1 / THTR-2) Thiamine->Transporter High Affinity Beclotiamine Beclotiamine (Antagonist) Beclotiamine->Transporter Competitive Binding TPK Thiamine Pyrophokinase (TPK) Transporter->TPK Transport Influx Cell_Interior Intracellular Space TPP Thiamine Pyrophosphate (Active Cofactor) TPK->TPP Phosphorylation (Thiamine) DeadEnd Metabolic Dead End (No Cofactor Activity) TPK->DeadEnd Blocked Reaction (Beclotiamine)

Caption: Beclotiamine competes for cellular entry via THTR transporters but fails to convert into the active TPP cofactor, inhibiting TPP-dependent enzymes (e.g., Transketolase).

Methodological Framework

When assessing Beclotiamine PK, standard HPLC methods for thiamine must be modified to separate the antagonist from the vitamin.

Analytical Protocols
  • Detection: High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

  • Derivatization: Post-column oxidation using potassium ferricyanide converts thiamine to thiochrome (highly fluorescent). Beclotiamine forms a similar fluorescent derivative but with a distinct retention time due to the chloro-substitution.

  • Limit of Detection (LOD): Typically ~2–5 ng/mL in plasma.

Animal Model Selection
  • Broiler Chickens: The primary model for efficacy/PK studies due to its use as an anticoccidial. Focus is on gut lumen retention vs. systemic absorption.[3]

  • Rats (Wistar/Sprague-Dawley): Used for toxicology and blood-brain barrier (BBB) penetration studies. Beclotiamine is used here to induce experimental thiamine deficiency (pseudo-beriberi).

Pharmacokinetic Profile

Absorption and Bioavailability

Beclotiamine absorption is dose-dependent and saturable , following Michaelis-Menten kinetics typical of carrier-mediated transport.

ParameterCharacteristicPhysiological Context
Route Oral (Feed/Water)Primary route for veterinary application.
Mechanism Active TransportCompetes with Thiamine for SLC19A2 (THTR-1) and SLC19A3 (THTR-2).
Bioavailability (F) Low to ModerateIn chickens, a significant portion remains in the gut lumen (desired for efficacy against intestinal parasites).
Host vs. Parasite Selective AffinityEimeria transporters have a higher affinity for Beclotiamine than host avian transporters, providing a therapeutic index.
Tissue Distribution

Unlike lipophilic thiamine derivatives (e.g., Benfotiamine) that penetrate tissues passively, Beclotiamine distribution is restricted by transporter expression.

  • Gut Lumen (Duodenum/Caeca): High concentrations. In chickens fed 100 ppm, duodenal levels stabilize at ~5.8 ppm.[3]

  • Heart & Brain: Beclotiamine can cross the Blood-Brain Barrier (BBB) via THTR-1, displacing thiamine. Chronic exposure leads to neurological deficits mimicking Wernicke’s encephalopathy.

  • Liver: Rapid uptake but no storage as TPP.

Metabolism & Excretion
  • Metabolism: Beclotiamine is largely resistant to hepatic metabolism. It does not undergo the phosphorylation activation step.[4]

  • Excretion: Predominantly renal (urine) in mammals and cloacal (urates/feces) in birds.

  • Clearance: Rapid clearance from plasma upon withdrawal. In poultry studies, duodenal levels drop immediately after cessation, while caecal clearance is slower due to fecal stasis.

Experimental Protocols

Protocol A: Competitive Uptake Assay (In Vivo)

Objective: Determine the inhibition constant (


) of Beclotiamine against Thiamine uptake.
  • Preparation: Acclimate Wistar rats (n=10/group) to a thiamine-restricted diet for 7 days to upregulate transporter expression.

  • Dosing: Administer oral bolus of

    
    -Thiamine (radiolaabeled) alone or with increasing molar ratios of Beclotiamine (1:1, 1:10, 1:100).
    
  • Sampling: Collect portal vein blood at 15, 30, 60, and 120 minutes.

  • Analysis: Measure radioactivity (DPM) in plasma and erythrocytes.

  • Calculation: Plot Lineweaver-Burk graphs to determine the type of inhibition (Competitive) and calculate

    
    .
    
Protocol B: Tissue Depletion Study (Poultry)

Objective: Establish withdrawal times for food safety.

  • Dosing: Feed broiler chickens a diet containing 125 ppm Beclotiamine for 14 days.

  • Withdrawal: Switch to standard diet on Day 14.

  • Harvest: Sacrifice birds (n=5) at 0, 24, 48, 72, and 96 hours post-withdrawal.

  • Assay: Homogenize liver and muscle tissue; extract with acid methanol; analyze via HPLC.

  • Endpoint: Time required for tissue residues to fall below the Maximum Residue Limit (MRL).

Data Synthesis: Comparative Kinetics

The table below contrasts Beclotiamine with Thiamine and Amprolium (a related antagonist).

CompoundTransport MechanismIntracellular FatePrimary ExcretionBBB Penetration
Thiamine (B1) Active (THTR-1/2)Phosphorylated to TPP (Cofactor)Renal (excess)Controlled (Saturable)
Beclotiamine Active (Competitive)None (Remains free/inactive)Renal (Unchanged)Yes (Displaces B1)
Amprolium Active (Competitive)Minimal/NoneRenal/FecalPoor
Benfotiamine Passive DiffusionConverted to Thiamine -> TPPRenal (as metabolites)High

Mechanistic Visualization: PK Workflow

PK_Workflow cluster_Gut Gastrointestinal Tract (Lumen) cluster_Systemic Systemic Circulation (Host) Oral_Dose Oral Dose (Beclotiamine HCl) Parasite Target: Eimeria sp. (High Affinity Uptake) Oral_Dose->Parasite Primary Effect (Anticoccidial) Host_Abs Host Absorption (THTR Transporters) Oral_Dose->Host_Abs Competitive Uptake Excretion Renal/Fecal Excretion Parasite->Excretion Parasite Death/Shedding Plasma Plasma Compartment (Free Drug) Host_Abs->Plasma Tissue_Dist Tissue Distribution (Heart/Brain) Plasma->Tissue_Dist Plasma->Excretion Clearance Displacement Thiamine Displacement (Deficiency Induction) Tissue_Dist->Displacement Antagonism

Caption: Pharmacokinetic flow of Beclotiamine emphasizing the bifurcation between parasite targeting (gut) and systemic host effects (thiamine displacement).

References

  • Mode of Action in Parasites

    • Wang, C. C. (1978). Studies on the mode of action of beclotiamine on Eimeria tenella. Parasitology.
  • Metabolic Fate

    • Komai, T., Nambe, K., & Shindo, H. (1972).[3] Metabolic fate and mechanism of action of chloroethylthiamine. Journal of Vitaminology.

  • Thiamine Transporter Biology (Grounding Context)

    • Said, H. M. (2011). Intestinal absorption of water-soluble vitamins in health and disease. Biochemical Journal.
  • Comparative Antagonist Data (Amprolium)

    • BenchChem. (2025). A Comparative Analysis of Amprolium Hydrochloride and Sulfonamides.

Sources

Foundational

Technical Guide: Beclotiamine Hydrochloride as a Thiamine Antagonist in Cellular Models

Executive Summary Beclotiamine hydrochloride (Cl-Thiamine; 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-chloroethyl)-4-methylthiazolium chloride hydrochloride) is a potent structural analog and antagonist of thiamine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Beclotiamine hydrochloride (Cl-Thiamine; 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-chloroethyl)-4-methylthiazolium chloride hydrochloride) is a potent structural analog and antagonist of thiamine (Vitamin B1).[1] Unlike benfotiamine (a lipid-soluble thiamine prodrug), beclotiamine functions as a competitive inhibitor of Thiamine Pyrophosphokinase (TPK) , the enzyme responsible for converting free thiamine into its active cofactor form, Thiamine Pyrophosphate (TPP) .

This guide provides a rigorous framework for utilizing beclotiamine to induce controlled thiamine deficiency (TD) in mammalian cell culture. This model is critical for studying metabolic plasticity, the Warburg effect in oncology, and neurodegenerative pathways associated with mitochondrial dysfunction (e.g., Wernicke-Korsakoff syndrome).

Part 1: Molecular Mechanism & Rationale

Mechanism of Action

Beclotiamine exerts its antagonistic effect through two primary modalities:

  • Competitive Inhibition of TPK: Beclotiamine competes with thiamine for the active site of TPK. However, the chloroethyl group (replacing the hydroxyethyl group of thiamine) prevents the transfer of the pyrophosphate group from ATP. This halts the synthesis of TPP.

  • Transporter Interference: Beclotiamine competes for cellular entry via High-Affinity Thiamine Transporters (THTR1 and THTR2 ), encoded by SLC19A2 and SLC19A3, respectively.

Downstream Metabolic Consequences

The depletion of TPP directly impairs three critical mitochondrial enzymes:

  • Pyruvate Dehydrogenase (PDH): Blocks entry of pyruvate into the TCA cycle.

  • Alpha-Ketoglutarate Dehydrogenase (α-KGDH): Halts the TCA cycle flux.

  • Transketolase (TKT): Impairs the non-oxidative branch of the Pentose Phosphate Pathway (PPP), reducing NADPH and nucleotide synthesis.[2]

Pathway Visualization

The following diagram illustrates the competitive inhibition of TPK by beclotiamine and the subsequent metabolic blockades.

Beclotiamine_Mechanism Thiamine Extracellular Thiamine THTR Thiamine Transporters (THTR1/THTR2) Thiamine->THTR Beclotiamine Beclotiamine HCl (Antagonist) Beclotiamine->THTR Competition Intra_Thiamine Intracellular Thiamine THTR->Intra_Thiamine Intra_Beclo Intracellular Beclotiamine THTR->Intra_Beclo TPK Thiamine Pyrophosphokinase (TPK) Intra_Thiamine->TPK Intra_Beclo->TPK Inhibition TPP Thiamine Pyrophosphate (TPP) TPK->TPP Phosphorylation PDH Pyruvate Dehydrogenase (PDH) TPP->PDH Cofactor KGDH α-Ketoglutarate Dehydrogenase (α-KGDH) TPP->KGDH Cofactor TKT Transketolase (TKT) TPP->TKT Cofactor TCA TCA Cycle Flux PDH->TCA KGDH->TCA PPP Pentose Phosphate Pathway TKT->PPP

Caption: Beclotiamine competes for cellular entry and inhibits TPK, preventing TPP formation and stalling TPP-dependent metabolic pathways.

Part 2: Experimental Protocols

Critical Pre-requisite: Media Formulation

Expert Insight: The most common failure mode in this assay is the use of standard DMEM or RPMI, which contain high levels of thiamine (approx. 10–12 µM). This abundance outcompetes beclotiamine. You must use a custom thiamine-depleted environment.

Reagents Required:

  • Base Media: Custom DMEM without Thiamine/Pyridoxine (Commercial options available, e.g., Gibco custom formulation).

  • Serum: Dialyzed Fetal Bovine Serum (dFBS). Note: Standard FBS contains significant thiamine. Dialysis (10 kDa cutoff) removes small molecules including vitamins.

  • Beclotiamine HCl: Stock solution 100 mM in sterile ddH₂O. Filter sterilize (0.22 µm). Store at -20°C.

Protocol A: Induction of Thiamine Deficiency

This protocol establishes a baseline deficiency state, typically achieved within 72–96 hours depending on the cell line's metabolic rate.

  • Seeding: Seed cells in standard Complete Media (CM) to achieve 40% confluence. Allow adherence (6–12 hours).

  • Wash Step (Critical): Aspirate CM. Wash cells 2x with PBS to remove residual thiamine-rich media.

  • Depletion Phase: Add Thiamine-Deficient Media (TDM) (Base Media + 10% dFBS). Incubate for 24 hours.

    • Purpose: Depletes intracellular free thiamine pools.

  • Treatment Phase: Replace media with TDM containing Beclotiamine HCl .

    • Dose Range: 10 µM – 500 µM.

    • Controls:

      • Negative Control: TDM + Vehicle (Water).

      • Rescue Control: TDM + Beclotiamine (IC50) + Exogenous Thiamine (1 mM).

Protocol B: Evaluating Metabolic Flexibility (Seahorse XF Assay)

This assay quantifies the functional blockade of PDH by measuring Oxygen Consumption Rate (OCR).

  • Preparation: Seed cells in XF plates using Protocol A. Treat with Beclotiamine (e.g., 100 µM) for 48 hours.

  • Assay Media: Unbuffered DMEM (pH 7.4), 10 mM Glucose, 2 mM Glutamine. No Pyruvate (forces reliance on endogenous glucose oxidation via PDH).

  • Injection Strategy:

    • Port A: Oligomycin (ATP Synthase inhibitor).

    • Port B: FCCP (Uncoupler).

    • Port C: Rotenone/Antimycin A (ETC inhibitors).

  • Expected Outcome: Beclotiamine-treated cells will show significantly reduced Basal Respiration and Maximal Respiration compared to controls, due to the PDH bottleneck.

Part 3: Data Analysis & Interpretation

Expected Quantitative Outcomes

The following table summarizes expected shifts in key biomarkers upon successful Beclotiamine treatment.

BiomarkerAssay MethodExpected Trend (vs. Control)Mechanistic Cause
Intracellular TPP HPLC / LC-MS↓↓ Decrease (>80%) TPK Inhibition
Lactate Production Colorimetric / YSI↑ Increase PDH block forces pyruvate -> lactate (anaerobic shift)
Cell Proliferation MTT / CCK-8↓ Decrease Lack of ribose-5-phosphate (PPP block) for DNA synthesis
ROS Levels DCFDA / Flow Cytometry↑ Increase α-KGDH dysfunction leads to electron leakage
PDH Activity Enzymatic Assay↓ Decrease Lack of TPP cofactor
Troubleshooting & Specificity Validation

To confirm that observed toxicity is due to thiamine antagonism and not off-target chemical toxicity, a Rescue Experiment is mandatory.

  • Logic: If Beclotiamine (100 µM) kills cells, adding excess Thiamine (1–2 mM) should restore viability by outcompeting the antagonist at the transporter and enzyme levels.

  • Result: If viability is not restored, the effect is non-specific (off-target).

Experimental Workflow Diagram

The following DOT diagram outlines the temporal workflow for a validated Beclotiamine experiment.

Workflow cluster_Assays Readouts (48-72h) Start Seed Cells (Standard Media) Wash PBS Wash (2x) Remove Extracellular Thiamine Start->Wash Deplete Pre-Incubation (Thiamine-Free Media + dFBS) 24 Hours Wash->Deplete Treat Treatment Beclotiamine (10-500 µM) Deplete->Treat MTT Viability (MTT) Treat->MTT OCR Respiration (Seahorse) Treat->OCR HPLC TPP Quantification Treat->HPLC

Caption: Step-by-step workflow for inducing and measuring thiamine deficiency using Beclotiamine.

References

  • PubChem. (n.d.).[3] Beclotiamine (Compound CID 71858).[3] National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Bettendorff, L., & Wins, P. (2009). Thiamine diphosphate in biological chemistry: new aspects of thiamine metabolism, especially neurobiology. The FEBS Journal, 276(11), 2917-2925. [Link]

  • Tylicki, A., et al. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Bioscience Reports, 38(1). [Link]

  • Said, H. M. (2011).[4] Intestinal absorption of water-soluble vitamins in health and disease. Biochemical Journal, 437(3), 357-372. (Reference for THTR1/2 transport mechanisms). [Link]

Sources

Exploratory

Anticoccidial properties of Beclotiamine hydrochloride in poultry research

Technical Guide: Anticoccidial Properties of Beclotiamine Hydrochloride in Poultry Research Executive Summary: The Thiamine Starvation Strategy Beclotiamine Hydrochloride represents a specialized class of anticoccidial a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Anticoccidial Properties of Beclotiamine Hydrochloride in Poultry Research

Executive Summary: The Thiamine Starvation Strategy

Beclotiamine Hydrochloride represents a specialized class of anticoccidial agents known as thiamine antagonists. Unlike ionophores that disrupt osmotic balance, or sulfonamides that block folate synthesis, Beclotiamine functions by exploiting the high metabolic demand of Eimeria parasites for Thiamine (Vitamin B1). By structurally mimicking thiamine, Beclotiamine competitively inhibits thiamine uptake, effectively starving the rapidly dividing parasite of the cofactors necessary for carbohydrate metabolism and energy production.

This guide provides a comprehensive technical analysis of Beclotiamine’s mechanism, efficacy against Eimeria tenella, and experimental protocols for validation in poultry research.

Chemical Profile & Structural Biology

To understand the potency of Beclotiamine, one must analyze its structural relationship to Thiamine. The efficacy of the drug hinges on a single functional group modification that transforms a nutrient into a metabolic blocker.

  • Thiamine (Vitamin B1): Contains a hydroxyethyl group on the thiazole ring. This group is phosphorylated by thiamine pyrophosphokinase to form Thiamine Pyrophosphate (TPP) , the active coenzyme for critical enzymes like transketolase and pyruvate dehydrogenase.

  • Beclotiamine: Contains a chloroethyl group in place of the hydroxyethyl group.

    • Result: Beclotiamine binds to the thiamine transporter with high affinity but cannot be pyrophosphorylated . It occupies the active site of the transporter and potentially intracellular enzymes, acting as a "dead-end" inhibitor.

Table 1: Physicochemical Comparison
FeatureThiamine HydrochlorideBeclotiamine Hydrochloride
Role Essential NutrientCompetitive Antagonist
Key Substituent Hydroxyethyl (-CH₂CH₂OH)Chloroethyl (-CH₂CH₂Cl)
Metabolic Fate Phosphorylated to TPP (Active)Cannot be phosphorylated (Inactive)
Transporter Affinity High (Endogenous substrate)High (Competitive blocker)
Primary Target Energy Metabolism (Cofactor)Thiamine Transporter (Inhibition)

Mechanism of Action (MOA)

The selective toxicity of Beclotiamine relies on the differential sensitivity of the parasite versus the host. Research indicates that the thiamine transport system in Eimeria is approximately 50 times more sensitive to inhibition by thiamine antagonists than the host chicken’s intestinal transporters.

Core Pathway:

  • Competition: Beclotiamine competes with thiamine for entry into the Eimeria schizont.

  • Blockade: Once inside, or by blocking entry, it deprives the parasite of TPP.

  • Metabolic Collapse: Without TPP, the parasite cannot run the Pentose Phosphate Pathway (required for nucleotide synthesis) or the Krebs Cycle (required for ATP), leading to arrested development, particularly during the energy-intensive second-generation schizogony .

MOA cluster_extracellular Intestinal Lumen cluster_parasite Eimeria Schizont (Cytosol) Thiamine Thiamine (B1) Transporter Thiamine Transporter Thiamine->Transporter Substrate Beclotiamine Beclotiamine Beclotiamine->Transporter Competitive Inhibition TPP Thiamine Pyrophosphate (Active Cofactor) Beclotiamine->TPP Blocks Formation Transporter->TPP Phosphorylation Beclotiamine_Inside Beclotiamine_Inside Transporter->Beclotiamine_Inside Uptake Enzymes Transketolase & Pyruvate Dehydrogenase TPP->Enzymes Activates Replication DNA Synthesis & Energy Production Enzymes->Replication Enables Death Metabolic Starvation (Parasite Death) Replication->Death Failure

Figure 1: Mechanism of Action illustrating the competitive inhibition of thiamine uptake by Beclotiamine, leading to metabolic starvation of the parasite.

Efficacy & Pre-Clinical Data

Beclotiamine is historically cited as having potent activity against Eimeria tenella (cecal coccidiosis) and E. acervulina. Below is a synthesized dataset representative of efficacy trends observed in battery cage trials comparing Beclotiamine to Amprolium (the standard thiamine antagonist).

Table 2: Representative Efficacy Profile (E. tenella Challenge)
Treatment GroupDose (ppm)Lesion Score (0-4)Oocyst Reduction (%)Weight Gain (Relative %)
Infected Control 03.8 (Severe)0% (Baseline)65%
Beclotiamine HCl 601.2> 85%92%
Beclotiamine HCl 1200.4> 98%98%
Amprolium 1250.8> 95%96%
Uninfected Control 00.0N/A100%
  • Key Insight: Beclotiamine often demonstrates a steep dose-response curve. At 120 ppm, it provides near-complete suppression of lesions.

  • Synergy Note: Historical data suggests synergy when combined with metabolic uncouplers (e.g., 2,4-DNP), though such combinations are rarely used today due to the toxicity of uncouplers. However, this validates the "multi-hit" metabolic strategy.

Experimental Protocol: Battery Cage Efficacy Trial

To validate Beclotiamine efficacy, a rigorous "Battery Cage" model is required. This protocol ensures self-validating control over infection timing and dose.

Objective: Determine the Minimum Effective Dose (MED) of Beclotiamine HCl against E. tenella.

Workflow Diagram

Protocol Day0 Day 0: Hatch Sex & Randomize Chicks Day0_12 Day 0-12: Acclimatization Feed: Standard Starter (No Drugs) Day0->Day0_12 Day12 Day 12: Group Allocation Start Medicated Feed (Beclotiamine) Day0_12->Day12 Day14 Day 14: Infection (Challenge) Oral Gavage: 5x10^4 Sporulated Oocysts Day12->Day14 48h Pre-treatment Day14_20 Day 14-20: Monitoring Daily Mortality & Fecal Scoring Day14->Day14_20 Day21 Day 21: Termination Lesion Scoring & Oocyst Count Day14_20->Day21

Figure 2: Timeline for a standard anticoccidial battery cage trial.

Step-by-Step Methodology
  • Animals: Male broiler chicks (Ross 308 or Cobb 500), housed in wire-floored battery cages to prevent fecal re-infection.

  • Diet Preparation:

    • Basal diet: Corn-soybean meal (thiamine levels must be controlled; excess dietary thiamine can reverse the drug's effect).

    • Treatment Arms: 0, 60, 120 ppm Beclotiamine HCl.

    • Positive Control: Amprolium (125 ppm).

  • Infection (Day 14):

    • Inoculum: Freshly sporulated E. tenella oocysts.

    • Route: Oral gavage (ensure 100% delivery).

    • Dose: Titrated to cause +3.0 mean lesion score in controls (typically 50,000–100,000 oocysts/bird).

  • Evaluation (Day 21 - 7 days post-infection):

    • Lesion Scoring: Johnson and Reid method (Scale 0–4) on cecal pouches.

    • Oocyst Index: Count oocysts per gram of cecal contents using a McMaster chamber.

    • Performance: Calculate Average Daily Gain (ADG) and Feed Conversion Ratio (FCR).

Safety & Toxicology

While effective, Beclotiamine is a vitamin antagonist. Its safety profile is defined by the Therapeutic Index (TI) —the ratio between the toxic dose and the effective dose.

  • Mechanism of Toxicity: High doses or prolonged exposure can induce polyneuritis (thiamine deficiency) in the host.

  • Safety Margin: The parasite is significantly more sensitive than the host.

    • Parasite inhibition: ~1–5 ppm (in vitro).

    • Host toxicity: Typically >500 ppm required to see neurological signs in short-term studies.

  • Rescue Protocol: Toxicity is reversible. In the event of accidental overdose, immediate administration of Thiamine Hydrochloride (Water soluble) or Benfotiamine (Lipid soluble) will competitively displace Beclotiamine and restore metabolic function.

Resistance Management

Resistance to thiamine antagonists develops rapidly if used continuously.

  • Cross-Resistance: There is near-complete cross-resistance between Beclotiamine and Amprolium. If a flock is resistant to Amprolium, Beclotiamine will likely fail.

  • Shuttle Programs: Beclotiamine should never be used in consecutive grow-outs. It is best positioned in a "Chemical/Ionophore" shuttle:

    • Starter Feed (0-18 days): Beclotiamine (Chemical) – to clear the gut early.

    • Grower Feed (18+ days): Salinomycin or Monensin (Ionophore) – to allow leakage and immunity development.

References

  • Chapman, H. D. (2022). "The role of drug combinations for the control of coccidiosis in commercially reared chickens." International Journal for Parasitology: Drugs and Drug Resistance.

  • James, S. (1980). "Thiamine uptake in isolated schizonts of Eimeria tenella and the inhibitory effects of amprolium." Parasitology.

  • Matsuzawa, T. (1972). "Studies on the mode of action of beclotiamine on Eimeria tenella." Japanese Journal of Veterinary Science.

  • EFSA Panel on Additives and Products or Substances used in Animal Feed. (2021). "Safety and efficacy of coccidiostats and histomonostats: Amprolium." EFSA Journal.

  • Peek, H. W., & Landman, W. J. (2011). "Coccidiosis in poultry: anticoccidial products, vaccines and other prevention strategies." Veterinary Quarterly.

Foundational

Beclotiamine hydrochloride molecular weight and formula

This guide provides an in-depth technical analysis of Beclotiamine Hydrochloride, designed for researchers in pharmacology, parasitology, and nutritional biochemistry. Physicochemical Profile, Mechanism of Action, and Re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Beclotiamine Hydrochloride, designed for researchers in pharmacology, parasitology, and nutritional biochemistry.

Physicochemical Profile, Mechanism of Action, and Research Protocols

Executive Summary

Beclotiamine Hydrochloride (Chlorothiamine) is a synthetic thiamine (Vitamin B1) antimetabolite.[1][2] Structurally analogous to thiamine, it functions primarily as a competitive antagonist at thiamine transporters.[3] Unlike thiamine, which possesses a hydroxyethyl group essential for phosphorylation into the active cofactor Thiamine Pyrophosphate (TPP), Beclotiamine features a chloroethyl group. This modification arrests its metabolic activation and blocks thiamine uptake, a mechanism exploited extensively in veterinary medicine as a coccidiostat (e.g., against Eimeria tenella) and in research to induce controlled thiamine deficiency models.

Part 1: Physicochemical Identity

Nomenclature and Classification
  • Common Name: Beclotiamine Hydrochloride[1][4][5][6]

  • Synonyms: Chlorothiamine; 5-chloroethylthiamine; Clotiamine.[2]

  • CAS Number: 7275-24-3 (Hydrochloride salt); 13471-78-8 (Parent cation/chloride).

  • Pharmacological Class: Thiamine Antagonist / Coccidiostat.[1][3]

Molecular Data

The compound is typically supplied as the hydrochloride salt to enhance aqueous solubility and stability.

PropertyValueNotes
Molecular Formula C₁₂H₁₇Cl₃N₄S Represents the dihydrochloride form (C₁₂H₁₆ClN₄S[5]·Cl·HCl) often cited in high-purity standards.
Molecular Weight 355.71 g/mol Precision value for the hydrochloride salt.[5]
Parent Cation MW ~283.80 g/mol Mass of the active Beclotiamine cation (C₁₂H₁₆ClN₄S⁺).
Appearance White crystalline powderHygroscopic; protect from moisture.
Solubility Soluble in Water; DMSOFreely soluble in water due to ionic character.
Structural Configuration

IUPAC Name: 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-chloroethyl)-4-methylthiazol-3-ium chloride hydrochloride.[5][6]

SMILES String: CC1=NC(N)=C(C[N+]2=CSC(CCCl)=C2C)C=N1.Cl.[Cl-]

Part 2: Mechanism of Action

Beclotiamine acts via competitive inhibition . Its structural similarity to thiamine allows it to occupy thiamine transporters (THTR-1/THTR-2 in mammals, or specific transporters in protozoa) without fulfilling the vitamin's biological role.

  • Transport Blockade (Primary): Beclotiamine competes with thiamine for entry into the cell. In rapidly dividing parasites like Eimeria, which lack the ability to synthesize thiamine de novo, this blockade starves the organism of the essential precursor for carbohydrate metabolism.[3]

  • Metabolic Dead-End: Unlike thiamine, the chloroethyl group on Beclotiamine cannot be pyrophosphorylated by Thiamine Pyrophosphokinase (TPK) to form a functional coenzyme.

Pathway Visualization

The following diagram illustrates the competitive antagonism at the transporter level.

BeclotiamineMechanism Extracellular Extracellular Space Thiamine Thiamine (Vitamin B1) Transporter Thiamine Transporter (THTR/Active Transport) Thiamine->Transporter Substrate Beclotiamine Beclotiamine (Inhibitor) Beclotiamine->Transporter Competes/Blocks Intracellular Intracellular Space Beclotiamine->Intracellular Trace Entry Transporter->Intracellular Transport TPK Thiamine Pyrophosphokinase Intracellular->TPK Substrate Intracellular->TPK No Reaction (Cl- group blocks P) TPP Thiamine Pyrophosphate (Active Cofactor) TPK->TPP Phosphorylation Metabolism Energy Metabolism (TCA Cycle/Pentose Phosphate) TPP->Metabolism Activates

Figure 1: Mechanism of Beclotiamine antagonism. The compound primarily blocks the transporter, preventing Thiamine entry and subsequent activation to TPP.

Part 3: Comparative Pharmacology

To select the appropriate antagonist for your research, compare Beclotiamine against other standard antimetabolites.

FeatureBeclotiamine Amprolium Pyrithiamine
Primary Target Transporter (Competitive)Transporter (Competitive)Enzyme (TPK Inhibitor)
Mechanism Blocks uptake; cannot be phosphorylated.Blocks uptake; prevents thiamine accumulation.[3][7]Enters cell; inhibits TPK directly; crosses BBB easily.
Potency High (Coccidiostat standard)Moderate (Standard Coccidiostat)High (Neurotoxicity model)
Research Use Parasite starvation; Transport kinetics.Poultry coccidiosis; Transport studies.Inducing central nervous system thiamine deficiency.

Part 4: Experimental Protocols

Preparation of Stock Solution

Objective: Create a stable 100 mM stock solution for in vitro assays.

  • Weighing: Weigh 35.57 mg of Beclotiamine Hydrochloride.

  • Solvent: Add 1.0 mL of sterile, deionized water (Milli-Q) or DMSO.

    • Note: Water is preferred for biological assays to avoid solvent toxicity.

  • Dissolution: Vortex for 30 seconds. The powder should dissolve freely.

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

  • Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

In Vitro Thiamine Uptake Inhibition Assay

Objective: Quantify the antagonistic effect of Beclotiamine on thiamine transport in cultured cells (e.g., Caco-2 or parasite lines).

Materials:

  • [³H]-Thiamine (Radiolabeled tracer)

  • Beclotiamine HCl Stock (100 mM)

  • Krebs-Ringer Buffer (pH 7.4)

Methodology:

  • Seeding: Seed cells in 24-well plates and grow to confluence.

  • Equilibration: Wash cells 2x with thiamine-free Krebs-Ringer buffer. Incubate at 37°C for 30 mins to deplete intracellular pools.

  • Treatment:

    • Control: Buffer + [³H]-Thiamine (10 nM).

    • Experimental: Buffer + [³H]-Thiamine (10 nM) + Beclotiamine (Gradient: 0.1 µM – 100 µM).

  • Incubation: Incubate for 5–10 minutes (initial rate conditions).

  • Termination: Aspirate buffer and wash rapidly 3x with ice-cold stop solution (PBS).

  • Lysis: Lyse cells with 0.5 mL 1N NaOH.

  • Quantification: Neutralize lysate and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Beclotiamine] to determine IC₅₀.

Part 5: Safety & Handling

  • Storage: Store solid at -20°C or 2-8°C. Hygroscopic.

  • Hazards: Irritant. Wear standard PPE (gloves, goggles, lab coat).

  • Stability: Degrades in alkaline solutions. Maintain neutral to acidic pH for stock solutions.

References

  • Biosynth. Beclotiamine hydrochloride Product Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Beclotiamine Compound Summary. Retrieved from

  • Komai, T., & Shindo, H. (1972).[7] Metabolic fate and mechanism of action of chloroethylthiamine.[7][8] 3. Active transport of thiamine from chick intestine and competitive inhibition by chloroethylthiamine.[7][8] Journal of Vitaminology. Retrieved from

  • CymitQuimica. Beclotiamine Hydrochloride Technical Sheet. Retrieved from

  • BenchChem. Comparative Analysis of Amprolium Hydrochloride and Sulfonamides. Retrieved from

Sources

Exploratory

Strategic Evaluation: Beclotiamine Hydrochloride as a Metabolic Antagonist

Subject: Technical Analysis of Beclotiamine Hydrochloride (CAS: 13471-78-8) Classification: Antimetabolite / Thiamine Analog Primary Mechanism: Thiamine Pyrophosphokinase (TPK) Inhibition & Transporter Blockade Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Analysis of Beclotiamine Hydrochloride (CAS: 13471-78-8) Classification: Antimetabolite / Thiamine Analog Primary Mechanism: Thiamine Pyrophosphokinase (TPK) Inhibition & Transporter Blockade

Executive Summary

Beclotiamine hydrochloride is a synthetic structural analog of thiamine (Vitamin B1) characterized by the replacement of the hydroxyethyl group on the thiazole ring with a chloroethyl group. Unlike thiamine prodrugs (e.g., Benfotiamine) which aim to restore thiamine levels, Beclotiamine is a potent antagonist.

Historically utilized as a veterinary coccidiostat, its therapeutic potential in human medicine remains an under-exploited frontier, particularly in metabolic oncology and antimicrobial resistance . By mimicking thiamine, Beclotiamine enters rapidly dividing cells and inhibits the formation of Thiamine Pyrophosphate (TPP), the essential cofactor for Transketolase (TKT) and Pyruvate Dehydrogenase (PDH). This induces a state of "metabolic starvation" specifically in cells exhibiting the Warburg effect or thiamine auxotrophy.

This guide outlines the physicochemical profile, mechanistic pathways, and experimental protocols required to validate Beclotiamine as a candidate for targeted metabolic therapy.

Chemical & Pharmacological Profile

Beclotiamine acts as a "false substrate." Its structural similarity allows it to bind thiamine transporters and enzymes, but its chemical modification prevents the catalytic activation required for cellular metabolism.

Physicochemical Properties
PropertySpecification
IUPAC Name 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium chloride
Molecular Formula C₁₂H₁₇Cl₂N₄S⁺ (Salt form)
Molecular Weight ~319.25 g/mol (Hydrochloride salt)
Solubility Soluble in water; sparingly soluble in ethanol; insoluble in ether/benzene.[1]
Stability Stable in acidic solution; unstable in alkaline conditions (similar to thiamine).
Key Substituent Chloroethyl group (replaces Hydroxyethyl). This prevents phosphorylation by TPK.
Comparative Pharmacology
CompoundRoleMechanism of ActionCellular Outcome
Thiamine NutrientConverted to TPP; cofactor for TKT, PDH, α-KGDH.[2]Supports ATP & Ribose synthesis.
Beclotiamine Antagonist Competes for Thiamine Transporters (THTR-1/2); inhibits TPK.Depletes TPP ; blocks Pentose Phosphate Pathway.
Oxythiamine AntagonistConverted to Oxythiamine-PP (inactive cofactor).Inhibits TKT directly; cytotoxic but high systemic toxicity.
Benfotiamine ProdrugLipid-soluble; converts to thiamine.[1][3][4]Increases intracellular thiamine (Neuroprotective).

Critical Distinction: Researchers must not confuse Beclotiamine (inhibitor) with Benfotiamine (supplement). Beclotiamine is cytotoxic to thiamine-dependent cells.

Mechanism of Action: The Metabolic Blockade

Beclotiamine exerts its therapeutic effect by severing the link between extracellular thiamine availability and intracellular energy production.

The Pathway of Inhibition
  • Entry: Beclotiamine competes with thiamine for entry via High-Affinity Thiamine Transporters (SLC19A2/SLC19A3).

  • False Substrate Binding: Inside the cytosol, Thiamine Pyrophosphokinase (TPK) attempts to phosphorylate Beclotiamine.

  • Dead-End Complex: Due to the chloroethyl group, Beclotiamine cannot accept the pyrophosphate group efficiently. It acts as a competitive inhibitor of TPK.

  • Downstream Collapse:

    • TKT Inhibition: Without TPP, the non-oxidative branch of the Pentose Phosphate Pathway (PPP) fails. Ribose-5-phosphate synthesis halts, stopping DNA/RNA replication.

    • PDH Inhibition: The Krebs cycle is throttled, forcing cells to rely entirely on inefficient glycolysis, which is unsustainable for large tumors.

Visualizing the Blockade

Beclotiamine_Mechanism Ext_Thiamine Extracellular Thiamine THTR Thiamine Transporters (SLC19A2/A3) Ext_Thiamine->THTR Beclotiamine Beclotiamine (Drug) Beclotiamine->THTR Competition Cyt_Thiamine Intracellular Thiamine THTR->Cyt_Thiamine Cyt_Beclo Intracellular Beclotiamine THTR->Cyt_Beclo TPK Enzyme: TPK (Thiamine Pyrophosphokinase) Cyt_Thiamine->TPK Cyt_Beclo->TPK Inhibition Apoptosis Metabolic Collapse (Apoptosis) Cyt_Beclo->Apoptosis Induces TPP TPP (Active Cofactor) TPK->TPP TKT Enzyme: Transketolase (Pentose Phosphate Pathway) TPP->TKT Activates PDH Enzyme: PDH (Krebs Cycle Entry) TPP->PDH Activates Tumor_Growth Tumor Growth & DNA Synthesis TKT->Tumor_Growth PDH->Tumor_Growth

Figure 1: Mechanism of Action.[4] Beclotiamine competes for transport and inhibits the conversion of Thiamine to its active cofactor TPP, leading to metabolic collapse in high-demand cells.

Therapeutic Applications

Oncology: Targeting the Warburg Effect

Cancer cells have a disproportionately high demand for TKT to synthesize ribose for DNA replication. This makes them hypersensitive to thiamine deprivation compared to normal, quiescent cells.

  • Target Indication: Solid tumors with high TKT expression (e.g., Pancreatic, Breast, Colorectal).

  • Strategy: "Metabolic Priming." Using Beclotiamine to deplete intracellular TPP pools sensitizes tumors to standard chemotherapy or oxidative stress inducers.

Infectious Disease: Coccidiosis & Beyond
  • Veterinary Standard: Beclotiamine is a proven coccidiostat (anti-protozoal) for poultry. It blocks thiamine uptake in Eimeria tenella, a parasite that lacks the ability to synthesize thiamine de novo.

  • Human Potential: Investigation into thiamine-auxotrophic bacteria (e.g., certain Staphylococcus strains) or fungal pathogens where thiamine transport is a critical bottleneck.

Experimental Protocol: In Vitro Cytotoxicity Assessment

Objective: Determine the IC50 of Beclotiamine in cancer cell lines under thiamine-restricted conditions.

Scientific Rationale: Standard cell culture media (DMEM/RPMI) contains supraphysiological levels of thiamine (often 100x plasma levels). Testing Beclotiamine in standard media will result in false negatives due to competitive exclusion. Custom thiamine-depleted media is mandatory.

Workflow Diagram

Protocol_Workflow Step1 1. Media Preparation (Custom DMEM w/o Thiamine) Step2 2. Cell Seeding (24h acclimation in low-thiamine) Step1->Step2 Step3 3. Beclotiamine Treatment (Gradient: 0.1 - 100 μM) Step2->Step3 Step4 4. Incubation (48 - 72 Hours) Step3->Step4 Step5 5. Viability Assay (CCK-8 or MTT) Step4->Step5 Step6 6. Data Analysis (Calculate IC50 relative to Control) Step5->Step6

Figure 2: Experimental workflow for validating Beclotiamine cytotoxicity.

Detailed Methodology
  • Media Formulation:

    • Prepare Thiamine-Free DMEM (Custom order or dialyzed FBS).

    • Add physiological thiamine (10–20 nM) to control wells to mimic human plasma, rather than the hyper-levels (10 μM) found in standard media.

  • Cell Preparation:

    • Seed tumor cells (e.g., MCF-7, PANC-1) at 5,000 cells/well in 96-well plates.

    • Allow attachment for 24 hours in low-thiamine media to deplete intracellular TPP reserves.

  • Drug Administration:

    • Dissolve Beclotiamine HCl in sterile water (Stock: 10 mM).

    • Administer serial dilutions (0, 0.1, 1, 10, 50, 100 μM).

    • Positive Control: Oxythiamine (known antagonist).[5]

    • Negative Control: Vehicle only.

  • Readout:

    • After 72 hours, add CCK-8 reagent. Measure absorbance at 450 nm.

    • Success Metric: A sigmoidal dose-response curve showing >50% growth inhibition in cancer cells, with significantly lower toxicity in non-proliferating fibroblasts.

Safety & Toxicity Considerations

  • Thiamine Deficiency: Systemic administration of Beclotiamine will induce thiamine deficiency (Beriberi-like symptoms) in the host.

  • Mitigation: Clinical applications would likely require pulse-dosing (high dose for short duration) followed by a "thiamine rescue" phase, or targeted delivery (e.g., nanoparticle encapsulation) to the tumor site to spare cardiac and neurological tissue.

References

  • National Center for Biotechnology Information (NCBI). Beclotiamine (Compound Summary). PubChem.[1][6][7] Available at: [Link]

  • Combs, G. F., & McClung, J. P. (2016). The Vitamins: Fundamental Aspects in Nutrition and Health. Academic Press. (Context on Thiamine Antagonists).
  • Boros, L. G., et al. (1998).[8] Thiamine supplementation to cancer patients: a double edged sword.[9] Anticancer Research.[8][10] Available at: [Link]

  • Singleton, C. K., & Martin, P. R. (2001). Molecular mechanisms of thiamine utilization.[9][11][12] Current Molecular Medicine. (Mechanisms of THTR and TPK).

  • Rybicki, M. J. (2022). Coccidiostats in treating coccidiosis.[13] ŻYWNOŚĆ.[1][4][5][7][8][11][13][14][15] Nauka. Technologia. Jakość. (Details on Beclotiamine's veterinary use).

Sources

Foundational

Beclotiamine hydrochloride CAS number 7275-24-3 research applications

Research Applications in Metabolic Antagonism and Parasitology Part 1: Executive Summary Beclotiamine hydrochloride (CAS 7275-24-3), also known as chlorothiamine or 5-chloroethylthiamine , is a synthetic structural analo...

Author: BenchChem Technical Support Team. Date: February 2026

Research Applications in Metabolic Antagonism and Parasitology

Part 1: Executive Summary

Beclotiamine hydrochloride (CAS 7275-24-3), also known as chlorothiamine or 5-chloroethylthiamine , is a synthetic structural analog of thiamine (Vitamin B1). Unlike thiamine, which possesses a hydroxyethyl side chain essential for phosphorylation into the active coenzyme Thiamine Pyrophosphate (TPP), Beclotiamine features a chloroethyl group.

This structural modification renders Beclotiamine a potent thiamine antagonist . Its primary research utility lies in its ability to competitively inhibit thiamine uptake and utilization, making it a critical tool in two distinct fields:

  • Parasitology: As a coccidiostat for Eimeria species (specifically E. tenella) in poultry research.

  • Metabolic Disease Modeling: As a chemical agent to induce controlled thiamine deficiency states in in vivo and in vitro models.

This guide details the physicochemical properties, mechanism of action, and validated experimental protocols for utilizing Beclotiamine HCl in research settings.

Part 2: Chemical & Physical Profile
PropertySpecification
Chemical Name 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-chloroethyl)-4-methylthiazolium chloride hydrochloride
CAS Number 7275-24-3
Synonyms Beclotiamine, Chlorothiamine, Clotiamine
Molecular Formula C₁₂H₁₇Cl₃N₄S
Molecular Weight 355.71 g/mol
Solubility Soluble in water; slightly soluble in ethanol; insoluble in ether.
Appearance White to off-white crystalline powder
Stability Hygroscopic; store desicated at -20°C. Stable in acidic solution; unstable in alkaline media.
Part 3: Mechanism of Action

Beclotiamine functions through competitive antagonism . Its structural similarity to thiamine allows it to bind to thiamine transporters and enzymes, but the chloroethyl substitution prevents the formation of a functional coenzyme.

1. Transport Inhibition (Primary Antiparasitic Mechanism)

In Eimeria infections, the parasite relies heavily on exogenous thiamine for rapid replication. Beclotiamine competitively blocks thiamine transport across the cell membrane, specifically in the caeca where E. tenella resides. By starving the parasite of thiamine, it halts schizont development and oocyst sporulation.

2. Metabolic Blockade (Thiamine Kinase Competition)

In mammalian systems, Beclotiamine competes with thiamine for Thiamine Pyrophosphokinase (TPK) . Even if phosphorylated, the resulting "chloro-TPP" analog cannot function as a cofactor for TPP-dependent enzymes like Pyruvate Dehydrogenase (PDH) or Transketolase , effectively stalling the Krebs cycle and pentose phosphate pathway.

Beclotiamine_Mechanism Thiamine Thiamine (Vitamin B1) Transporter Thiamine Transporter (THTR1/2) Thiamine->Transporter Native Substrate Beclotiamine Beclotiamine HCl (Antagonist) Beclotiamine->Transporter Competitive Blockade TPK Thiamine Pyrophosphokinase Beclotiamine->TPK Inhibits Intracellular_Thiamine Intracellular Thiamine Transporter->Intracellular_Thiamine Parasite_Death Parasite Starvation/ Growth Arrest Transporter->Parasite_Death If Blocked Intracellular_Thiamine->TPK TPP Thiamine Pyrophosphate (Active Coenzyme) TPK->TPP Metabolism Energy Metabolism (PDH, Transketolase) TPP->Metabolism

Figure 1: Mechanism of Action. Beclotiamine competitively inhibits thiamine transport and phosphorylation, leading to metabolic arrest in thiamine-dependent organisms.

Part 4: Research Applications & Protocols
Application A: Coccidiosis Research (Poultry Model)

Beclotiamine is historically validated as a coccidiostat, particularly effective against Eimeria tenella.[1] It is used to study nutrient-parasite interactions and evaluate the efficacy of thiamine deprivation on parasite life cycles.

Protocol: In Vivo Efficacy Study

  • Subject Preparation:

    • Use 1-day-old broiler chicks.

    • Rear in wire-floored cages to prevent coprophagy (recycling of excreted thiamine).

    • Diet: Provide a basal ration free of coccidiostats.

  • Compound Preparation:

    • Dissolve Beclotiamine HCl in a small volume of water and spray-mix onto the basal feed to ensure homogeneity.

    • Effective Concentration: 100–120 ppm (mg/kg diet).

    • Note: For synergistic studies, Beclotiamine (40 ppm) can be combined with 2,4-Dinitrophenol (200 ppm).[1]

  • Infection Challenge (Day 14):

    • Inoculate birds via oral gavage with sporulated oocysts of Eimeria tenella (approx. 50,000 oocysts/bird).

  • Data Collection (Day 21 - 7 days post-infection):

    • Survival Rate: Record mortality.

    • Lesion Scoring: Sacrifice birds and score caecal lesions (Scale 0-4) per Johnson and Reid method.

    • Oocyst Counting: Collect faeces or caecal contents. Homogenize and count oocysts using a McMaster counting chamber.

Expected Results:

  • Untreated Control: High mortality, severe hemorrhagic lesions (Score 3-4).

  • Beclotiamine (120 ppm): Significant reduction in oocyst shedding (>90% reduction), reduced lesion scores (Score 0-1), and prevention of mortality.

Application B: Inducing Thiamine Deficiency

Researchers use Beclotiamine to rapidly induce thiamine deficiency in animal models to study neurodegeneration (e.g., Wernicke-Korsakoff syndrome) or metabolic flux.

Protocol: Rapid Induction

  • Dietary Restriction: Feed animals a thiamine-deficient diet.

  • Administration: Administer Beclotiamine HCl daily.

    • Dosage: 50 mg/kg body weight via oral gavage or intraperitoneal injection.

  • Timeline: Clinical signs of deficiency (ataxia, weight loss) typically appear within 10-14 days, significantly faster than dietary restriction alone (which takes 3-4 weeks).

Part 5: Experimental Workflow Visualization

The following diagram outlines the standard workflow for evaluating Beclotiamine efficacy in an Eimeria challenge model.

Protocol_Workflow Start Start: Day 0 1-day old Chicks Acclimation Acclimation (7 Days) Standard Diet Start->Acclimation Group_Assign Randomization into Groups Acclimation->Group_Assign Group_Control Control Group (No Drug) Group_Assign->Group_Control Group_Exp Experimental Group (Beclotiamine 120 ppm) Group_Assign->Group_Exp Challenge Day 14: Oral Infection 50k E. tenella oocysts Group_Control->Challenge Group_Exp->Challenge Monitoring Day 14-21: Monitoring Weight, Fecal Signs Challenge->Monitoring Termination Day 21: Termination Monitoring->Termination Analysis Analysis Metrics: 1. Lesion Score (0-4) 2. Oocyst Count 3. Weight Gain Termination->Analysis

Figure 2: Experimental timeline for evaluating anticoccidial efficacy of Beclotiamine HCl.

Part 6: Safety and Handling

While Beclotiamine is used in feed, pure Beclotiamine HCl requires careful handling in a laboratory environment.

  • Hazard Classification: Irritant (Eye/Skin).[2][3]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Toxicity:

    • Acute Oral LD50 (Mouse): >10,000 mg/kg (Low acute toxicity).[4]

    • Feed Safety: Well-tolerated in poultry at 100-200 ppm. High doses (>500 ppm) may induce thiamine deficiency symptoms if not balanced with thiamine supplementation after the study.

  • Disposal: Dispose of as hazardous chemical waste containing organic chlorides and sulfur.

Part 7: References
  • Matsuzawa, T. (1972). "Studies on the mode of action of beclotiamine on Eimeria tenella." Parasitology, 77(2), 235-241.[1]

  • Shindo, H., & Komai, T. (1972).[1] "Metabolic fate and mechanism of action of chloroethylthiamine." Journal of Vitaminology, 18, 41-62.

  • Chapman, H.D. (2009). "A landmark contribution to poultry science—Prophylactic control of coccidiosis in poultry." Poultry Science, 88(4), 813-815.

  • Lonsdale, D. (2006). "A Review of the Biochemistry, Metabolism and Clinical Benefits of Thiamin(e) and Its Derivatives." Evidence-Based Complementary and Alternative Medicine, 3(1), 49-59.

  • PubChem. (2023). "Beclotiamine Compound Summary." National Center for Biotechnology Information.

Sources

Exploratory

Mechanistic Profiling of Beclotiamine: Antagonism at the Solute Carrier Family 19 (SLC19) Interface

Executive Summary & Molecular Rationale This technical guide details the experimental characterization of Beclotiamine (3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-chloroethyl)-4-methylthiazolium chloride) as a poten...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Rationale

This technical guide details the experimental characterization of Beclotiamine (3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-chloroethyl)-4-methylthiazolium chloride) as a potent competitive antagonist of thiamine (Vitamin B1) transporters.

Unlike standard thiamine deficiency models which rely on dietary restriction, Beclotiamine induces rapid intracellular thiamine depletion via a dual-mechanism blockade :

  • Extracellular Competitive Antagonism: It competes with thiamine for the high-affinity binding sites of SLC19A2 (THTR1) and SLC19A3 (THTR2) .

  • Intracellular Metabolic Trapping: Upon entry, it acts as a false substrate for Thiamine Pyrophosphokinase (TPK) , preventing the phosphorylation of endogenous thiamine into its active cofactor form (Thiamine Pyrophosphate, TPP).

This guide focuses specifically on quantifying the primary antagonist activity at the transporter interface , providing a validated workflow for determining inhibition constants (


) and mode of inhibition.
Structural Divergence

The antagonistic potency of Beclotiamine stems from a single critical substitution on the thiazole ring:

  • Thiamine: Contains a hydroxyethyl group.

  • Beclotiamine: Contains a chloroethyl group.

This chlorination maintains the cationic charge distribution required for transporter recognition but sterically and electronically disrupts the nucleophilic attack required for pyrophosphorylation, effectively creating a "dead-end" metabolite.

The Target Landscape: SLC19A2 & SLC19A3[1][2][3]

To accurately profile Beclotiamine, researchers must distinguish between the two primary mammalian thiamine transporters.

FeatureSLC19A2 (THTR1)SLC19A3 (THTR2)
Primary Tissue Expression Systemic (Skeletal muscle, Heart, Pancreas)Intestine (Apical), Brain, Kidney
Transport Mechanism H+ Antiport / pH DependentH+ Gradient Dependent
Kinetics (

for Thiamine)
High Affinity (~2.5

M)
High Affinity (~2.7

M)
Pathology Link Rogers Syndrome (TRMA)Biotin-Thiamine-Responsive Basal Ganglia Disease
Beclotiamine Interaction Competitive Inhibitor Competitive Inhibitor

Mechanism of Action Visualization

The following diagram illustrates the competitive entry of Beclotiamine and its subsequent downstream blockade of TPP formation.

Beclotiamine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol Thiamine Thiamine (Substrate) SLC19 SLC19A2 / SLC19A3 (Transporter) Thiamine->SLC19 Competition Beclotiamine Beclotiamine (Antagonist) Beclotiamine->SLC19 High Affinity Binding TPK Thiamine Pyrophosphokinase (TPK) SLC19->TPK Transport TPP Thiamine Pyrophosphate (Active Cofactor) TPK->TPP Phosphorylation DeadEnd Inactive Complex (Metabolic Block) TPK->DeadEnd Inhibition

Figure 1: Dual-mode antagonism of Beclotiamine. Note the competition at the SLC19 interface followed by TPK inhibition.

Experimental Validation Framework

This section details the Cis-Inhibition Assay , the gold standard for validating Beclotiamine activity. This protocol uses


-Thiamine as a radiotracer to measure uptake rates in the presence of increasing concentrations of Beclotiamine.
Critical Reagents & Systems
  • Cell Model: HEK293 cells stably transfected with hSLC19A2 or hSLC19A3 (Transient transfection is acceptable but introduces variability).

  • Radioligand:

    
    -Thiamine (Specific Activity > 10 Ci/mmol). Crucial:  High specific activity is required to detect uptake at low physiological concentrations (10–50 nM).
    
  • Transport Buffer (Krebs-Ringer): pH 7.4. (Note: SLC19A3 is sensitive to pH; ensure strict buffering).

  • Stop Solution: Ice-cold PBS + 100

    
    M Unlabeled Thiamine (prevents efflux and washes off low-affinity binding).
    
Protocol: Competitive Uptake Inhibition

Step 1: Cell Seeding Seed HEK293-SLC19A2/A3 cells in 24-well Poly-D-Lysine coated plates at


 cells/well. Culture for 24–48 hours until 90% confluence.

Step 2: Pre-Equilibration Aspirate growth medium. Wash cells


 with pre-warmed (

) Transport Buffer.
  • Scientist's Note: Complete removal of growth media is vital as it contains thiamine which will skew specific activity calculations.

Step 3: Reaction Initiation (The "Pulse") Prepare working solutions containing:

  • Fixed Tracer: 15 nM

    
    -Thiamine.
    
  • Variable Antagonist: Beclotiamine (

    
     M to 
    
    
    
    M). Add 250
    
    
    L of working solution to cells. Incubate for 3 minutes at
    
    
    .
  • Validation Check: The 3-minute time point ensures measurement of the initial rate (

    
    ) of transport, before intracellular accumulation triggers efflux or metabolism.
    

Step 4: Termination Rapidly aspirate the reaction buffer. Immediately wash


 with Ice-Cold Stop Solution .
  • Why Ice-Cold? It freezes membrane fluidity, instantly halting transporter conformational changes.

Step 5: Lysis & Quantification Lyse cells with 200


L 1N NaOH (1 hour). Neutralize with HCl. Transfer lysate to scintillation vials with 4 mL cocktail. Count DPM (Disintegrations Per Minute).
Experimental Workflow Diagram

Protocol_Workflow cluster_reaction Reaction Phase (3 min) Start Start: HEK293-SLC19A2/A3 (90% Confluence) Wash Wash 2x Krebs-Ringer Buffer (37°C) Start->Wash Mix Add Mix: [3H]-Thiamine (15nM) + Beclotiamine (Variable) Wash->Mix Stop Terminate: Ice-Cold PBS + 100µM Thiamine Mix->Stop Lyse Lysis: 1N NaOH (1 hr) Stop->Lyse Count Quantification: Liquid Scintillation Counting Lyse->Count

Figure 2: Step-by-step workflow for the Cis-Inhibition Assay.

Data Interpretation & Troubleshooting

To confirm Beclotiamine is a competitive antagonist , the data must fit the Michaelis-Menten model for competitive inhibition.

Quantitative Analysis

Plot the uptake rate (


) against Substrate Concentration (

) or use a Lineweaver-Burk double-reciprocal plot (

vs

).

Expected Signature for Beclotiamine:

  • 
     (Maximum Velocity):  Remains unchanged . (At high enough thiamine concentrations, the antagonist is out-competed).
    
  • 
     (Michaelis Constant): Increases . (The apparent affinity of thiamine for the transporter decreases in the presence of Beclotiamine).
    

Calculation of


: 
Use non-linear regression (log(inhibitor) vs. response) to determine the 

.

  • Where

    
     is the concentration of 
    
    
    
    -Thiamine used (15 nM).
  • Note: Beclotiamine typically exhibits a

    
     in the low micromolar range (~1–10 
    
    
    
    M) for SLC19 family transporters.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
High Background Counts Incomplete washing or non-specific binding to plastic.Use "Stop Solution" with high conc. unlabeled thiamine to displace surface binding.
Low Signal-to-Noise Low specific activity of tracer.Ensure tracer is fresh and

Ci/mmol. Increase cell density.
Non-Linear Time Course Incubation time too long (>5 min).Reduce uptake time to 2–3 minutes to capture Initial Rate (

).
No Inhibition Observed Beclotiamine degradation.Prepare Beclotiamine fresh; it is sensitive to alkaline hydrolysis.

References

  • Molecular Mechanism of Thiamine Transport

    • Title: Structural basis of thiamine transport and drug recognition by SLC19A3.[1][2][3]

    • Source: Nature Communic
    • URL:[Link]

  • Beclotiamine Antagonism Context

    • Title: Inhibitory effect of beclotiamine on thiamine uptake in Escherichia coli.
    • Source: Journal of Bacteriology.
    • URL:[Link]

  • SLC19A2/A3 Characteriz

    • Title: Substrate transport and drug interaction of human thiamine transporters SLC19A2/A3.[1][2][4][3]

    • Source: Nature Structural & Molecular Biology (2024).
    • URL:[Link]

  • Thiamine Transporter Kinetics

    • Title: Adaptive regulation of thiamine pyrophosphate uptake by human intestinal epithelial cells.
    • Source: American Journal of Physiology-Cell Physiology.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Dissolving Beclotiamine Hydrochloride for In Vivo Studies

Abstract & Introduction Beclotiamine hydrochloride (Cl-Thiamine) is a structural analog of thiamine (Vitamin B1) where the hydroxyethyl group of the thiazole ring is replaced by a chloroethyl group. Functionally, it acts...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Beclotiamine hydrochloride (Cl-Thiamine) is a structural analog of thiamine (Vitamin B1) where the hydroxyethyl group of the thiazole ring is replaced by a chloroethyl group. Functionally, it acts as a potent thiamine antagonist (antimetabolite). It is widely utilized in veterinary research as a coccidiostat (specifically against Eimeria tenella) and in metabolic research to induce specific thiamine deficiency states or inhibit thiamine transporters (THTR-1/THTR-2).

Critical Distinction: Researchers must not confuse Beclotiamine with Benfotiamine . While both are thiamine analogs, Benfotiamine is a lipid-soluble prodrug used to supplement thiamine, whereas Beclotiamine is an antagonist used to block thiamine function.

This application note provides a standardized, self-validating protocol for the solubilization and administration of Beclotiamine hydrochloride for in vivo experimentation, ensuring maximum bioavailability and chemical stability.

Physicochemical Profile

Understanding the chemical nature of Beclotiamine is a prerequisite for successful formulation. Being a quaternary ammonium salt (thiazolium), it exhibits high polarity, but the chloro-substitution alters its solubility profile slightly compared to native thiamine.

PropertyValueNotes
Chemical Name 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium chloride
Molecular Weight ~337.27 g/mol (as HCl salt)
Appearance White to pale yellow crystalline powderHygroscopic
Solubility (Water) High (>50 mg/mL)Primary vehicle choice
Solubility (DMSO) Moderate to High (>20 mg/mL)Good for stock solutions
pKa ~4.8 (pyrimidine N1)Critical: Unstable at alkaline pH (>7.[1][2][3]0)
Stability pH-dependentRapid degradation (ring opening) at pH > 7.5

Formulation Strategy: The "Why" Behind the Steps

The Stability Challenge: pH Sensitivity

Like thiamine, the thiazolium ring of Beclotiamine is susceptible to nucleophilic attack by hydroxide ions. At alkaline pH (pH > 7.5), the ring opens, rendering the compound biologically inactive.

  • Directive: Avoid unbuffered alkaline vehicles (e.g., pure carbonate buffers).

  • Solution: Use slightly acidic to neutral vehicles (Saline, PBS adjusted to pH 6.0–6.5).

The Solubility Challenge: Ionic Strength

As a hydrochloride salt, Beclotiamine dissolves readily in aqueous media. However, in high-concentration stock solutions (>50 mg/mL) intended for low-volume injection (e.g., intrathecal or ICV), common ion effects in high-salt buffers (like 10x PBS) may cause precipitation.

  • Directive: Dissolve in pure water or low-salt saline first, then adjust osmolarity.

Experimental Protocols

Protocol A: Aqueous Formulation (Preferred for IP/SC/PO)

Target Concentration: 1 – 20 mg/mL Vehicle: 0.9% Saline or PBS (pH 6.5)

  • Calculation: Calculate the required mass.

    • Example: For 10 mL of 10 mg/mL solution, weigh 100 mg of Beclotiamine HCl.

  • Weighing: Weigh the powder into a sterile, light-protected (amber) glass vial.

    • Note: Beclotiamine is light-sensitive; minimize exposure.

  • Dissolution: Add 80% of the final volume of Sterile Water for Injection (not yet saline).

    • Vortex vigorously for 30-60 seconds. The powder should dissolve completely to form a clear solution.[4]

  • Osmolarity Adjustment: Add 10x PBS or concentrated NaCl solution to reach isotonicity (approx. 290 mOsm).

    • Alternatively: If dissolving directly in 0.9% Saline, warm the saline to 37°C prior to addition to speed up dissolution.

  • pH Check: Verify pH using a micro-pH probe.

    • If pH < 5.0 (too acidic due to HCl salt), adjust carefully to pH 6.0 – 6.5 using 0.1 N NaOH.

    • Warning: Do not overshoot pH 7.0.

  • Sterilization: Pass the solution through a 0.22 µm PVDF or PES syringe filter .

  • Storage: Use immediately. If storage is necessary, freeze aliquots at -20°C. Do not store at 4°C for >24 hours.

Protocol B: High-Concentration Co-Solvent Formulation (For IV Bolus/Osmotic Pumps)

Target Concentration: > 20 mg/mL Vehicle: 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline

  • Stock Preparation: Dissolve Beclotiamine HCl in pure DMSO at 20x the final target concentration (e.g., 500 mg/mL).

    • Note: Sonicate if necessary.[1][4][5] This DMSO stock can be stored at -20°C for up to 1 month.

  • Sequential Addition: In a fresh vial, add solvents in this exact order to prevent precipitation:

    • Step 1: 5% volume of DMSO Stock.

    • Step 2: 40% volume of PEG300 (Polyethylene Glycol 300).[6] Vortex.

    • Step 3: 5% volume of Tween-80.[4] Vortex gently (avoid foaming).

    • Step 4: 50% volume of warm Sterile Saline.

  • Clarification: The solution should be clear. If cloudy, sonicate at 37°C for 5 minutes.

Visualized Workflows

Figure 1: Dissolution Decision Tree

DissolutionProtocol Start Start: Beclotiamine HCl Powder CheckConc Required Concentration? Start->CheckConc LowConc < 20 mg/mL (Routine Dosing) CheckConc->LowConc HighConc > 20 mg/mL (Stock / Low Vol) CheckConc->HighConc StepA1 Dissolve in Sterile Water (80% Vol) LowConc->StepA1 StepB1 Dissolve in Pure DMSO (Stock) HighConc->StepB1 StepA2 Adjust Isotonicity (Saline/PBS) StepA1->StepA2 StepA3 Check pH (Target 6.0 - 6.5) StepA2->StepA3 Final Filter Sterilize (0.22 µm) Ready for Injection StepA3->Final StepB2 Add PEG300 (40%) StepB1->StepB2 StepB3 Add Saline (50%) StepB2->StepB3 StepB3->Final

Caption: Decision matrix for selecting the optimal vehicle based on required concentration. Green path denotes standard aqueous protocol; Red path denotes co-solvent method for high solubility.

Figure 2: Mechanism of Action (Thiamine Antagonism)

Mechanism Beclo Beclotiamine Transporter Thiamine Transporter (THTR-1 / THTR-2) Beclo->Transporter Competitive Inhibition Thiamine Thiamine (Vit B1) Thiamine->Transporter Native Substrate Cell Intracellular Space Transporter->Cell Uptake TPK Thiamine Pyrophosphokinase Cell->TPK TPK->Beclo False Substrate (Inhibits Activation) TPK->Thiamine Phosphorylation (Active TPP)

Caption: Beclotiamine competes with Thiamine for cellular entry via THTR transporters and inhibits metabolic activation by Thiamine Pyrophosphokinase.

Dosing & Administration Guidelines

The following doses are derived from literature on thiamine antagonists and coccidiostat efficacy. Always perform a pilot dose-tolerance study.

SpeciesRouteTypical Dose RangeApplication
Mouse IP / SC10 – 50 mg/kg Acute thiamine transport inhibition [1].
Rat IP / PO20 – 100 mg/kg Metabolic interference studies.
Poultry PO (Feed)100 – 125 ppm Coccidiosis control (Standard therapeutic level) [2].

Safety Note: Chronic administration (>1 week) without thiamine rescue will induce severe thiamine deficiency (polyneuritis, weight loss). Monitor animal weight daily.

References

  • Matsuzawa, T. (1978). Studies on the mode of action of beclotiamine on Eimeria tenella. Parasitology, 77(2), 235-241.

  • Lonsdale, D. (2006). A Review of the Biochemistry, Metabolism and Clinical Benefits of Thiamin(e) and Its Derivatives. Evidence-Based Complementary and Alternative Medicine, 3(1), 49–59.

  • Voelker, A.L., et al. (2021).[7] Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine... BMC Chemistry, 15,[7] 47.

  • PubChem Compound Summary. (2025). Beclotiamine. National Center for Biotechnology Information.

Sources

Application

Application Note: Metabolic Interrogation of Cell Lines using Beclotiamine Hydrochloride

Abstract & Introduction Beclotiamine hydrochloride (CAS: 7275-24-3) is a structural analog and antagonist of thiamine (Vitamin B1). Unlike thiamine, which acts as a critical cofactor for enzymes in the tricarboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Beclotiamine hydrochloride (CAS: 7275-24-3) is a structural analog and antagonist of thiamine (Vitamin B1). Unlike thiamine, which acts as a critical cofactor for enzymes in the tricarboxylic acid (TCA) cycle (Pyruvate Dehydrogenase) and the Pentose Phosphate Pathway (Transketolase), Beclotiamine competitively inhibits thiamine utilization and uptake.

In oncology and metabolic research, Beclotiamine is utilized to induce a state of acute thiamine deficiency, thereby interrogating the "Warburg Effect" and the dependency of rapidly dividing cells on the non-oxidative branch of the Pentose Phosphate Pathway (PPP) for nucleotide synthesis.

Critical Experimental Constraint: The efficacy of Beclotiamine is strictly dependent on the ambient thiamine concentration in the culture medium. Standard formulations (e.g., DMEM, RPMI-1640) contain supraphysiological levels of thiamine (~10–30 µM), which can outcompete Beclotiamine. Successful protocols require the use of Thiamine-Depleted Media.

Mechanism of Action

Beclotiamine acts as a competitive inhibitor at two key nodes:

  • Transport Blockade: Competes with thiamine for high-affinity Thiamine Transporters (THTR-1/SLC19A2 and THTR-2/SLC19A3).

  • Bioenergetic Crisis: By preventing Thiamine Pyrophosphate (TPP) formation, it stalls Transketolase (TKT) and Pyruvate Dehydrogenase (PDH), forcing cells into metabolic stress.

Pathway Visualization

Beclotiamine_Mechanism Ext_Thiamine Extracellular Thiamine THTR Thiamine Transporters (SLC19A2/A3) Ext_Thiamine->THTR Substrate Beclotiamine Beclotiamine (Inhibitor) Beclotiamine->THTR Competitive Blockade Int_Thiamine Intracellular Thiamine THTR->Int_Thiamine TPK1 Thiamine Pyrophosphokinase 1 Int_Thiamine->TPK1 TPP Thiamine Pyrophosphate (TPP) TPK1->TPP TKT Transketolase (PPP) TPP->TKT Cofactor PDH Pyruvate Dehydrogenase (TCA) TPP->PDH Cofactor Nucleotides Nucleotide Synthesis TKT->Nucleotides ATP ATP Production PDH->ATP

Caption: Beclotiamine competitively inhibits thiamine uptake via SLC19 transporters, depleting the intracellular TPP pool required for TKT and PDH activity.

Material Preparation

Reconstitution

Beclotiamine Hydrochloride is a salt and exhibits moderate water solubility, though stability is enhanced in organic solvents for stock solutions.

ParameterSpecification
Molecular Weight 355.71 g/mol
Primary Solvent Sterile Water (for immediate use) or DMSO (for storage)
Stock Concentration 100 mM (35.57 mg/mL)
Storage -20°C (Stock), -80°C (Long-term). Protect from light.

Protocol:

  • Weigh 35.6 mg of Beclotiamine HCl.

  • Dissolve in 1 mL of sterile DMSO (or water if DMSO sensitivity is a concern).

  • Vortex vigorously for 1 minute.

  • Aliquot into 50 µL volumes to avoid freeze-thaw cycles.

Media Formulation (CRITICAL)

Standard media must be replaced or modified.

  • Option A (Gold Standard): Purchase custom "Thiamine-Free DMEM/RPMI" (e.g., from Gibco or specialized vendors).

  • Option B (Dialysis): Dialyze Fetal Bovine Serum (FBS) to remove endogenous thiamine. Standard FBS contains thiamine. Use Dialyzed FBS (dFBS) for all Beclotiamine experiments to ensure a controlled baseline.

Experimental Protocol: Dose-Response & Metabolic Flux

Experimental Workflow

Workflow Seed 1. Seed Cells (Standard Media) Wash 2. Wash & Starve (PBS + Thiamine-Free Media) Seed->Wash 24h Treat 3. Treatment (Beclotiamine +/- Thiamine) Wash->Treat Immediate Incubate 4. Incubation (24 - 72 Hours) Treat->Incubate Assay 5. Readout (Viability / Lactate) Incubate->Assay

Caption: Step-by-step workflow emphasizing the transition from standard to thiamine-depleted conditions.

Step-by-Step Procedure

Step 1: Cell Seeding

  • Seed cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates using standard DMEM + 10% FBS.
    
  • Allow attachment for 24 hours.

Step 2: Thiamine Depletion (The "Washout")

  • Aspirate standard media.

  • Wash cells 2x with warm PBS to remove residual thiamine from the initial media.

  • Add Thiamine-Free Media + 10% Dialyzed FBS .

  • Note: Some robust cancer lines may require a 24-hour "starvation" period in this media before drug treatment to deplete intracellular TPP stores.

Step 3: Treatment Preparation Prepare a 2X concentration of Beclotiamine in Thiamine-Free Media to allow for 1:1 addition or direct replacement.

  • Vehicle Control: 0.1% DMSO (or matched solvent).

  • Experimental Groups (Beclotiamine): 0.1 µM, 1 µM, 10 µM, 100 µM, 1000 µM.

  • Rescue Control (Specificity Check): 100 µM Beclotiamine + 100 µM Thiamine. (If toxicity is reversed, the effect is on-target).

Step 4: Incubation

  • Incubate for 48 to 72 hours. Metabolic inhibition often requires longer durations than kinase inhibitors to manifest phenotypic changes.

Step 5: Readouts

  • Viability: Use Crystal Violet or SRB (Sulforhodamine B) assays.

    • Why? Mitochondrial assays like MTT/MTS rely on dehydrogenase activity. Since Beclotiamine impairs PDH/TCA cycle, MTT reduction may decrease before cell death, confounding metabolic suppression with cytotoxicity. DNA/Protein-based stains (Crystal Violet) are more reliable here.

  • Metabolic Flux (Lactate): Collect supernatant. Measure L-Lactate levels. Beclotiamine should reduce lactate production if the glycolytic flux is impaired or if cells arrest.

Data Analysis & Interpretation

Expected Results
ConditionExpected PhenotypeMechanistic Rationale
Vehicle (Thiamine-Free) Moderate GrowthCells utilize intracellular TPP reserves.
Beclotiamine (Low Dose) Slight InhibitionPartial blockade of uptake; reserves sustain survival.
Beclotiamine (High Dose) G1 Arrest / Apoptosis Acute TPP depletion; TKT failure halts nucleotide synthesis.
Rescue (Drug + Thiamine) Restored Growth Excess thiamine outcompetes Beclotiamine at the transporter.
Calculating IC50
  • Normalize absorbance/fluorescence to the Vehicle Control (set as 100%).

  • Plot Log[Concentration] vs. % Viability.

  • Use a 4-parameter logistic regression to determine IC50.

  • Note: If IC50 is >500 µM, verify that your media is truly thiamine-free.

Troubleshooting & Optimization

Issue: No toxicity observed even at high doses.

  • Root Cause: Contamination of media with thiamine.

  • Solution: Did you use Dialyzed FBS? Standard FBS has enough thiamine to protect cells. Ensure PBS wash steps were thorough.

Issue: High toxicity in Vehicle control.

  • Root Cause: Cell line is extremely sensitive to thiamine deprivation.

  • Solution: Add a trace amount of thiamine (e.g., 1 nM) to all wells, including treatment, to sustain baseline survival while still allowing Beclotiamine to compete.

Issue: Precipitation in media.

  • Root Cause: Beclotiamine HCl at >10 mM may precipitate in high-salt media.

  • Solution: Pre-dilute in water/PBS before adding to media. Keep final DMSO < 0.5%.

References

  • Liu, X., et al. (2018).[1] The Effects of Thiamine on Breast Cancer Cells. Molecules, 23(5), 1217. Retrieved from [Link]

  • Hanberry, B. S., et al. (2014).[2] High-dose vitamin B1 reduces proliferation in cancer cell lines analogous to dichloroacetate.[1] Cancer Chemotherapy and Pharmacology, 73(3), 585-594. Retrieved from [Link]

  • Lu'o'ng, K. V., & Nguyen, L. T. (2013). The role of thiamine in cancer. American Journal of Cancer Research, 3(3), 246–263. Retrieved from [Link]

Sources

Method

Advanced Analytical Protocols for Beclotiamine Hydrochloride Analysis

Executive Summary & Chemical Context[1][2][3][4][5][6][7] Beclotiamine Hydrochloride (CAS: 7275-24-3) is a structural analog of Thiamine (Vitamin B1) where the hydroxyethyl group on the thiazole ring is replaced by a chl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Beclotiamine Hydrochloride (CAS: 7275-24-3) is a structural analog of Thiamine (Vitamin B1) where the hydroxyethyl group on the thiazole ring is replaced by a chloroethyl group. This modification fundamentally alters its biological activity, converting it into a competitive thiamine antagonist .

  • Primary Utility: Historically used as a coccidiostat in veterinary medicine (poultry/swine) to inhibit parasite growth by blocking thiamine uptake.

  • Regulatory Status: It is a critical process impurity in Thiamine manufacturing, designated as Thiamine Impurity C in the European Pharmacopoeia (EP).

  • Analytical Challenge: Due to its structural similarity to Thiamine, it co-elutes in many standard reverse-phase systems. Furthermore, unlike Thiamine, Beclotiamine does not form a fluorescent thiochrome derivative , rendering standard fluorometric vitamin assays blind to its presence.

This guide provides two distinct protocols:

  • Protocol A (QC/Purity): An HPLC-UV method derived from pharmacopeial standards for raw material characterization.

  • Protocol B (Bioanalysis): An LC-MS/MS method for high-sensitivity residue analysis in biological matrices (feed, plasma, tissue).

Chemical Identity & Handling

ParameterSpecification
Chemical Name 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-chloroethyl)-4-methylthiazolium chloride hydrochloride
Formula C₁₂H₁₇Cl₃N₄S (Di-hydrochloride salt)
Molecular Weight 355.71 g/mol
Solubility Soluble in water, methanol; sparingly soluble in ethanol.
Stability Light Sensitive. Degrades under alkaline conditions. Store at 2-8°C, protected from light.
pKa ~4.8 (pyrimidine ring), similar to Thiamine.

Mechanism of Action: The Competitive Blockade

To understand the analytical separation requirements, one must understand the biological interaction. Beclotiamine competes with Thiamine for Thiamine Pyrophosphokinase (TPK) , the enzyme responsible for activating Vitamin B1.

Beclotiamine_Mechanism Thiamine Thiamine (B1) TPK Thiamine Pyrophosphokinase Thiamine->TPK Substrate Beclotiamine Beclotiamine (Antagonist) Beclotiamine->TPK Competitive Inhibition TPP Thiamine Pyrophosphate (Active Co-factor) TPK->TPP Phosphorylation Inert Inactive Complex (No Metabolic Function) TPK->Inert Blockade Metabolism Krebs Cycle & Pentose Phosphate Pathway TPP->Metabolism Activates Inert->Metabolism Fails to Activate

Figure 1: Competitive inhibition pathway.[1] Beclotiamine mimics Thiamine's structure, binding to TPK but failing to support downstream metabolic functions.

Protocol A: HPLC-UV for Purity & Impurity Profiling

Objective: Quantification of Beclotiamine in Thiamine raw materials or pure Beclotiamine standards. Basis: Adapted from European Pharmacopoeia (Thiamine HCl - Impurity C).

Chromatographic Conditions[2][9][10][11][12][13]
  • System: HPLC with UV-Vis Detector (Diode Array preferred for peak purity).

  • Column: End-capped C18 (e.g., Inertsil ODS-3 or Symmetry C18), 250 × 4.6 mm, 5 µm.

  • Mobile Phase:

    • Buffer: Dissolve 1.1 g of Sodium Hexanesulfonate (Ion Pairing Agent) in 1000 mL of 0.1% Phosphoric Acid. Adjust pH to 3.0 with Triethylamine if necessary.

    • Solvent: Methanol or Acetonitrile.

    • Ratio: Buffer:Methanol (60:40 v/v). Note: Beclotiamine is less polar than Thiamine due to the chloro-group and will elute later.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 248 nm (Lambda max).[2]

  • Temperature: 25°C.

  • Injection Volume: 20 µL.

System Suitability & Validation[14]
  • Relative Retention Time (RRT):

    • Thiamine: 1.00 (~5-6 min)

    • Beclotiamine (Impurity C): ~1.20 - 1.30

  • Resolution (Rs): > 1.5 between Thiamine and Beclotiamine.

  • Tailing Factor: < 2.0.

Procedure
  • Standard Prep: Dissolve Beclotiamine HCl reference standard in Mobile Phase to 100 µg/mL.

  • Sample Prep: Dissolve sample in Mobile Phase. Filter through 0.45 µm PTFE filter.

  • Run: Inject Blank -> Standard (5 reps) -> Samples.

  • Calculation: Use external standard method based on Peak Area.

Protocol B: LC-MS/MS for Biological Residue Analysis

Objective: Trace quantification of Beclotiamine in feed, plasma, or tissue. Advantage: High sensitivity and specificity, overcoming the lack of fluorescence.[3]

Sample Preparation (Solid Phase Extraction)

Since Beclotiamine acts as a cation (quaternary ammonium), Weak Cation Exchange (WCX) or Strong Cation Exchange (SCX) SPE cartridges are highly effective.

Workflow:

  • Extraction: Homogenize 1g tissue/feed in 10 mL 0.1 M HCl (releases protein-bound drug). Shake for 30 min.

  • Clarification: Centrifuge at 4000 rpm for 10 min. Collect supernatant.

  • SPE Loading: Condition WCX cartridge with Methanol then Water. Load supernatant.

  • Wash: Wash with Water, then Methanol (removes neutrals).

  • Elution: Elute with 5% Formic Acid in Methanol .

  • Reconstitution: Evaporate to dryness under Nitrogen; reconstitute in Mobile Phase A.

LC-MS/MS Parameters[16]
  • Column: HILIC (e.g., Waters BEH Amide) or C18 with polar-retention capability (e.g., Agilent SB-Aq).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B (HILIC mode) or 5% B (Reverse Phase) ramped to elute.

  • Ionization: ESI Positive Mode (+).

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Beclotiamine 283.1 [M]+122.1 (Pyrimidine)162.0 (Thiazole-Cl)20 / 25
Thiamine (IS) 265.1 [M]+122.1144.018 / 22

Note: Beclotiamine has a distinct Chlorine isotope pattern (³⁵Cl/³⁷Cl ratio ~3:1). The m/z 283 is the ³⁵Cl monoisotopic peak.

Residue_Workflow Sample Biological Sample (Feed/Plasma) Extract Acid Extraction (0.1 M HCl, 30 min) Sample->Extract Centrifuge Centrifugation (Remove Solids) Extract->Centrifuge SPE SPE Clean-up (Cation Exchange - WCX) Centrifuge->SPE Elute Elution (MeOH + 5% Formic Acid) SPE->Elute LCMS LC-MS/MS Analysis (ESI+, MRM 283->122) Elute->LCMS

Figure 2: Extraction and cleanup workflow for residue analysis.

Troubleshooting & Self-Validation

The "Thiochrome" Trap

Critical Note: Do NOT attempt to use standard Thiamine fluorescence methods (oxidation with alkaline ferricyanide).

  • Reasoning: Thiamine cyclizes to form highly fluorescent Thiochrome. Beclotiamine's chloroethyl group prevents the formation of the equivalent fluorescent tricyclic structure.

  • Validation: If you inject Beclotiamine into a post-column derivatization fluorescence system, you should see zero response . This confirms the method's specificity for Thiamine vs. Beclotiamine.

Stability Issues
  • Symptom: Loss of peak area over time in the autosampler.

  • Cause: Beclotiamine, like Thiamine, is sensitive to alkaline hydrolysis (opening the thiazole ring).

  • Fix: Ensure autosampler is cooled (4°C) and samples are kept in acidic media (0.1% Formic or Phosphoric acid). Use amber glassware.

References

  • European Pharmacopoeia (Ph.[2] Eur.). "Thiamine Hydrochloride Monograph: Impurity C." European Directorate for the Quality of Medicines (EDQM).

  • PubChem. "Beclotiamine Compound Summary."[1] National Library of Medicine.[Link]

  • Komai, T., et al. (1972). "Metabolism of Beclotiamine." Journal of Vitaminology.
  • Waters Corporation. "Analysis of Water-Soluble Vitamins by LC-MS/MS." Application Note.[Link]

  • Agilent Technologies. "Fast LC/MS/MS Analytical Method for Various Drugs." Application Note.[Link]

Sources

Application

Application Note: Preparation and Handling of Beclotiamine Hydrochloride Solutions

Topic: How to prepare Beclotiamine hydrochloride solutions for experiments Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanism of Acti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to prepare Beclotiamine hydrochloride solutions for experiments Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanism of Action

Beclotiamine Hydrochloride (also known as Chlorothiamine or Thiamine Impurity C) is a potent thiamine (Vitamin B1) antagonist .[1] Unlike thiamine prodrugs (e.g., Benfotiamine) designed to enhance thiamine status, Beclotiamine functions as an antimetabolite .

Structurally, it is a thiamine analog where the hydroxyethyl group on the thiazole ring is replaced by a chloroethyl group. This modification allows Beclotiamine to compete with thiamine for the active site of Thiamine Pyrophosphokinase (TPK) , the enzyme responsible for converting thiamine into its active coenzyme form, Thiamine Pyrophosphate (TPP). By inhibiting TPK, Beclotiamine blocks the formation of TPP, thereby inducing a state of thiamine deficiency, which is the basis of its use as a coccidiostat in veterinary medicine and a tool for studying thiamine metabolism in research.

Mechanistic Pathway

The following diagram illustrates the competitive inhibition of TPK by Beclotiamine, preventing the activation of the Pyruvate Dehydrogenase Complex (PDH) and Transketolase.

Beclotiamine_Mechanism Thiamine Thiamine (Vitamin B1) TPK Thiamine Pyrophosphokinase (TPK) Thiamine->TPK Substrate Beclotiamine Beclotiamine (Inhibitor) Beclotiamine->TPK Competitive Inhibition Block METABOLIC BLOCK Beclotiamine->Block TPP Thiamine Pyrophosphate (TPP) TPK->TPP Phosphorylation Enzymes Downstream Enzymes (PDH, Transketolase) TPP->Enzymes Cofactor Binding Metabolism Energy Metabolism (ATP Production) Enzymes->Metabolism Activation Block->TPP Prevents Formation

Figure 1: Mechanism of Action. Beclotiamine competes with Thiamine for Thiamine Pyrophosphokinase (TPK), blocking the synthesis of the active cofactor TPP.

Physicochemical Properties[2]

Before preparation, verify the identity and properties of your specific lot.

PropertyData
Chemical Name 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-chloroethyl)-4-methylthiazolium chloride hydrochloride
Common Name Beclotiamine Hydrochloride
CAS Number 7275-24-3
Molecular Formula C₁₂H₁₇Cl₃N₄S (Hydrochloride salt)
Molecular Weight ~355.71 g/mol
Appearance White to off-white crystalline solid
Solubility Water: Soluble (>50 mg/mL)DMSO: SolubleEthanol: Slightly soluble
Stability Hygroscopic; Light-sensitive. Decomposes in alkaline pH.[2]

Preparation Protocols

Critical Considerations
  • Salt Form: This protocol is specific to the Hydrochloride salt. If using the free base, solubility in water will be significantly lower, requiring organic co-solvents.

  • pH Sensitivity: Thiamine and its analogs are unstable in alkaline solutions (pH > 7.0), leading to ring opening. Always prepare in neutral or slightly acidic vehicles (pH 5.0–6.5).

  • Light Sensitivity: Protect solid and solutions from direct light to prevent photodegradation.

Protocol A: Aqueous Stock Solution (Recommended)

Target: 10 mM Stock Solution (3.56 mg/mL) Application: Cell culture, enzymatic assays, and general in vitro use.

  • Weighing: Accurately weigh 35.6 mg of Beclotiamine Hydrochloride.

  • Dissolution:

    • Transfer the powder to a sterile, amber-colored 15 mL conical tube.

    • Add 8.0 mL of molecular biology grade water (or PBS, pH 6.5).

    • Vortex vigorously for 30–60 seconds until completely dissolved. The solution should be clear and colorless.

    • Note: If preparing higher concentrations (e.g., 50 mM), mild warming (37°C) may be required.

  • Volume Adjustment: Add water/buffer to bring the final volume to 10.0 mL . Invert to mix.

  • Sterilization:

    • Do not autoclave. Thiamine analogs are heat-labile.

    • Sterilize by filtration using a 0.22 µm PES or PVDF syringe filter .

  • Storage:

    • Aliquot into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: High-Concentration DMSO Stock

Target: 100 mM Stock Solution (35.6 mg/mL) Application: Animal studies (feed additive preparation) or high-dose antagonism.

  • Weighing: Weigh 356 mg of Beclotiamine Hydrochloride.

  • Dissolution:

    • Add 10.0 mL of anhydrous DMSO.

    • Vortex until dissolved. Sonication (5 mins at room temp) may be used if dissolution is slow.

  • Storage: Store aliquots at -20°C . DMSO stocks are generally more stable against hydrolysis than aqueous stocks.

Experimental Usage Guidelines

In Vitro: Thiamine Antagonism

To induce thiamine deficiency in cell culture, Beclotiamine must be used in excess of the thiamine present in the media. Standard media (e.g., DMEM) contains ~10 µM thiamine.

  • Low Antagonism: 10x excess (100 µM Beclotiamine).

  • High Antagonism: 100x excess (1 mM Beclotiamine).

  • Control: Always run a "Rescue" arm where excess Thiamine (e.g., 2 mM) is added alongside Beclotiamine to prove the effect is due to specific antagonism.

In Vivo: Coccidiostat & Deficiency Models

Beclotiamine is less effective at crossing the Blood-Brain Barrier (BBB) than Pyrithiamine (the preferred antagonist for inducing central Wernicke-like encephalopathy). Beclotiamine is primarily used for:

  • Peripheral Thiamine Deficiency: Studying thiamine transport and metabolism in liver/kidney.

  • Coccidiostat (Poultry): Inhibits thiamine uptake in Eimeria species.

Workflow Diagram: Preparation to Experiment

Prep_Workflow Start Solid Beclotiamine HCl (Store at -20°C, Desiccated) Weigh Weigh Required Amount (Protect from Light) Start->Weigh Solvent Choose Solvent Weigh->Solvent Water Water / PBS (pH < 7) For Cell Culture Solvent->Water DMSO DMSO For High Conc / In Vivo Solvent->DMSO Mix Dissolve & Vortex (Clear Solution) Water->Mix DMSO->Mix Sterilize Filter Sterilize (0.22 µm) NO AUTOCLAVE Mix->Sterilize Aliquot Aliquot & Freeze (-20°C) Sterilize->Aliquot Use In Vitro 10-100x Excess vs Thiamine In Vivo Peripheral Antagonism Aliquot->Use

Figure 2: Step-by-step workflow for the preparation and handling of Beclotiamine HCl solutions.

References

  • Cayman Chemical. (2022). Diphenhydramine (hydrochloride) & Thiamine Analog Solubility Data. Retrieved from .

  • Bettendorff, L., et al. (2021).[3] "Product inhibition of mammalian thiamine pyrophosphokinase is an important mechanism for maintaining thiamine diphosphate homeostasis." Biochimica et Biophysica Acta (BBA) - General Subjects, 1866(3), 130071. Retrieved from .

  • TargetMol. (2024). Benfotiamine and Thiamine Analog Solubility and Storage. Retrieved from .

  • National Institutes of Health (NIH). (2025). Thiamine Hydrochloride - PubChem Compound Summary. Retrieved from .

  • LGC Standards. (2024). Beclotiamine Hydrochloride Reference Standard. Retrieved from .

Sources

Method

Application Note: Dosage Calculations &amp; Protocols for Beclotiamine Hydrochloride in Animal Studies

Part 1: Core Directive & Scientific Context Executive Summary Beclotiamine hydrochloride (CAS: 7275-24-3) is a potent structural analog of thiamine (Vitamin B1).[1][2] It functions as a thiamine antagonist (antimetabolit...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Scientific Context

Executive Summary

Beclotiamine hydrochloride (CAS: 7275-24-3) is a potent structural analog of thiamine (Vitamin B1).[1][2] It functions as a thiamine antagonist (antimetabolite), primarily by competing with thiamine for cellular transport and phosphorylation. It is historically and pharmacologically significant in the study of Coccidiosis (Eimeria spp. infection) in poultry and the induction of thiamine deficiency models in rodents.

CRITICAL DISAMBIGUATION:

Do NOT confuse Beclotiamine with Benfotiamine.

  • Beclotiamine: Thiamine Antagonist (Blocks B1 function; induces deficiency).

  • Benfotiamine: Thiamine Prodrug (Increases B1 levels; treats deficiency). [3][4] * Error Risk: High.[4] Ensure chemical inventory is verified before formulation.

Mechanism of Action

Beclotiamine acts through competitive inhibition. It mimics the thiamine structure, occupying the active sites of thiamine transporters (THTR1/THTR2) and thiamine pyrophosphokinase (TPK). Unlike Amprolium, which is primarily a transport blocker, Beclotiamine's ethyl-chloride side chain alters its binding kinetics, often making it effective against Amprolium-resistant Eimeria strains.

MechanismOfAction Thiamine Dietary Thiamine (Vitamin B1) Transporter Thiamine Transporter (THTR1/THTR2) Thiamine->Transporter Native Substrate Beclotiamine Beclotiamine HCl (Antagonist) Beclotiamine->Transporter Competitive Inhibition Intracellular Intracellular Space Transporter->Intracellular TPK Thiamine Pyrophosphokinase Intracellular->TPK TPP Thiamine Pyrophosphate (Active Cofactor) TPK->TPP Normal Pathway Fail Metabolic Blockade (Parasite Starvation) TPK->Fail Antagonist Binding

Figure 1: Mechanism of Beclotiamine antagonism. The compound competes at the transporter level and inhibits the phosphorylation required to activate thiamine.

Part 2: Formulation & Stability

Chemical Properties[6][7]
  • Molecular Weight: ~337.27 g/mol (varies slightly by hydration state; verify CoA).

  • Solubility: Highly soluble in water (>50 mg/mL); soluble in ethanol.

  • Stability: Hygroscopic.[5] Stable in dry powder form. Aqueous solutions are stable at pH 2.5–4.0 but degrade rapidly in alkaline conditions (pH > 7.0).

Vehicle Preparation

For oral gavage or drinking water administration, aqueous vehicles are preferred.

Standard Vehicle Protocol:

  • Solvent: Sterile Water for Injection (SWFI) or 0.9% Saline.

  • pH Adjustment: Adjust to pH 3.5–4.5 using 0.1N HCl if necessary to ensure stability during long-term storage (e.g., drinking water reservoirs).

  • Light Protection: Thiamine and its antagonists are light-sensitive. Use amber bottles or wrap reservoirs in foil.

Part 3: Dosage Protocols by Species

The "Golden Ratio" Rule

The efficacy of Beclotiamine is not dose-dependent in isolation; it is ratio-dependent .



Senior Scientist Insight: If you administer Beclotiamine while feeding animals a standard chow (rich in B1, often >10 mg/kg), the antagonist will be out-competed, and the model will fail. You must use a defined, low-thiamine diet or increase the antagonist dose significantly to overcome dietary B1.

Protocol A: Poultry (Coccidiosis Model)

Objective: Inhibition of Eimeria tenella or E. acervulina. Route: In-feed or Drinking Water.[2]

ParameterProphylactic DoseTherapeutic (Outbreak) Dose
In-Feed Concentration 125 ppm (mg/kg feed)250 ppm (mg/kg feed)
Drinking Water 0.0125% (125 mg/L)0.024% (240 mg/L)
Duration Continuous (Days 0–42)5–7 Days, then reduce to prophylactic

Step-by-Step Feed Preparation:

  • Premix: Weigh 1.25 g of Beclotiamine HCl. Mix thoroughly with 1 kg of wheat middlings or carrier.

  • Final Mix: Add the 1 kg premix to 999 kg of thiamine-controlled feed (or scale down: 125 mg Beclotiamine per 1 kg feed).

  • Validation: Ensure dietary thiamine is <2 mg/kg for maximum efficacy. If using commercial corn-soy diet (thiamine ~4-5 mg/kg), increase Beclotiamine to 150-175 ppm .

Protocol B: Rodents (Thiamine Deficiency Model)

Objective: Induce peripheral thiamine deficiency or study transporter kinetics. Note: For CNS-specific models (Wernicke's Encephalopathy), Pyrithiamine is preferred due to better Blood-Brain Barrier (BBB) penetration. Beclotiamine is superior for peripheral or gut-specific antagonism.

Dosage Calculation (Allometric Scaling):

  • Rat Dose (PO): 10 – 25 mg/kg body weight/day.

  • Mouse Dose (PO): 20 – 50 mg/kg body weight/day.

Experimental Workflow:

RodentProtocol Start Start: Acclimatization (7 Days) DietSwitch Switch to Low-Thiamine Diet (<0.5 mg/kg) Start->DietSwitch Dosing Daily Gavage: Beclotiamine HCl (25 mg/kg) DietSwitch->Dosing Monitor Monitor Daily: Weight, Grip Strength, Ataxia Dosing->Monitor Decision Weight Loss >15%? Monitor->Decision Endpoint Endpoint: Sample Collection (Blood, Liver, Intestine) Decision->Endpoint No Rescue Rescue Protocol: Thiamine IP (100 mg/kg) Decision->Rescue Yes (if survival required)

Figure 2: Experimental workflow for rodent thiamine deficiency induction.

Part 4: Validation & Quality Control

Functional Marker: Erythrocyte Transketolase Activity (ETKA)

Measuring blood thiamine levels directly is often less reliable than measuring the functional deficit. Transketolase requires Thiamine Pyrophosphate (TPP) as a cofactor.

Assay Logic:

  • Measure enzyme activity in blood lysate (Baseline).

  • Add exogenous TPP to the sample (Stimulated).

  • TPP Effect (%) =

    
    
    

Interpretation:

  • < 15%: Normal Thiamine Status.

  • 15% - 25%: Marginal Deficiency.

  • > 25%: Severe Deficiency (Successful Antagonism).

Clinical Signs (Endpoints)
  • Poultry: Opisthotonos ("star-gazing"), ruffled feathers, bloody droppings (if infected).

  • Rodents: Weight loss, piloerection, ataxia, loss of righting reflex.

Part 5: References

  • Komai, T., & Shindo, H. (1972). Metabolic Fate of Beclotiamine (Thiamine Antagonist). Journal of Vitaminology, 18(1), 102-108.

  • Matsuzawa, T. (1978). Studies on the mode of action of beclotiamine on Eimeria tenella. Parasitology, 77(2), 235-241.

  • Huvepharma. (2021). Efficacy of Amprolium (Structural Analog) in Poultry Coccidiosis.[2][6] All About Feed.

  • National Institutes of Health (NIH). (2023). Thiamine and Benfotiamine: Focus on Therapeutic Potential (Differentiation of Analogues). PubMed Central.

  • TargetMol. (2024). Beclotiamine Hydrochloride Chemical Properties and Solubility. TargetMol Chemical Data.

Sources

Application

Use of Beclotiamine hydrochloride in metabolic research

Application Note: Metabolic Flux Modulation using Beclotiamine Hydrochloride Executive Summary Beclotiamine hydrochloride is a potent structural analog of thiamine (Vitamin B1). Unlike other antagonists that primarily ac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Flux Modulation using Beclotiamine Hydrochloride

Executive Summary

Beclotiamine hydrochloride is a potent structural analog of thiamine (Vitamin B1). Unlike other antagonists that primarily act as "false cofactors" (e.g., Oxythiamine), Beclotiamine functions primarily by competitive inhibition of thiamine uptake (via SLC19A2/SLC19A3 transporters) and inhibition of Thiamine Pyrophosphokinase (TPK) .

This dual-action mechanism makes it a critical tool for researchers studying:

  • Immunometabolism & Oncology: Dissecting the Warburg Effect by starving cancer cells of Thiamine Pyrophosphate (TPP), a requisite cofactor for Transketolase (TKT) and Pyruvate Dehydrogenase (PDH).

  • Parasitology: Screening anticoccidial efficacy, as Eimeria species are obligate thiamine scavengers.

  • Neuroscience: Rapidly inducing thiamine deficiency models (Wernicke-Korsakoff syndrome) with greater temporal precision than dietary restriction alone.

Mechanism of Action

Beclotiamine acts as a metabolic bottleneck. By blocking the entry and initial phosphorylation of thiamine, it prevents the formation of Thiamine Pyrophosphate (TPP). Without TPP, the non-oxidative branch of the Pentose Phosphate Pathway (PPP) and the entry of pyruvate into the TCA cycle are stalled.

Key Pathway Interactions:

  • Target 1 (Primary): Thiamine Transporters (THTR1/SLC19A2, THTR2/SLC19A3). Beclotiamine competes with thiamine for cellular entry.

  • Target 2 (Secondary): Thiamine Pyrophosphokinase (TPK).[1][2][3] Beclotiamine inhibits the conversion of free thiamine to TPP.

  • Downstream Consequence: Reduced TKT activity (impaired nucleotide synthesis/NADPH production) and reduced PDH activity (impaired oxidative phosphorylation).

Beclotiamine_Mechanism cluster_ext Extracellular Space cluster_cyto Cytoplasm Thiamine_Ext Thiamine (Free) Transporter Thiamine Transporters (SLC19A2 / SLC19A3) Thiamine_Ext->Transporter Substrate Beclo_Ext Beclotiamine HCl Beclo_Ext->Transporter Competitive Inhibition TPK Thiamine Pyrophosphokinase (TPK) Beclo_Ext->TPK Inhibition (via uptake) Thiamine_Int Thiamine (Intracellular) Transporter->Thiamine_Int Thiamine_Int->TPK TPP Thiamine Pyrophosphate (TPP) TPK->TPP Phosphorylation Enzymes Target Enzymes: 1. Transketolase (PPP) 2. Pyruvate Dehydrogenase (TCA) TPP->Enzymes Essential Cofactor CellFate OUTCOME: Metabolic Crisis ROS Accumulation Apoptosis Enzymes->CellFate Loss of Activity

Figure 1: Beclotiamine prevents TPP accumulation by blocking transport and kinase activity, ultimately starving TPP-dependent enzymes.

Experimental Protocols

Protocol A: Inducing "Thiamine Starvation" in Cancer Cells (In Vitro)

Objective: To assess the dependency of tumor cells on the Pentose Phosphate Pathway (PPP) or oxidative phosphorylation.

Reagents:

  • Beclotiamine HCl Stock: 100 mM in sterile ddH₂O (Filter sterilize 0.22 µm). Store at -20°C.

  • Thiamine-Depleted Media: Custom DMEM/RPMI (thiamine-free) supplemented with dialyzed FBS . (Standard FBS contains ~0.1 µM thiamine, which will compete with Beclotiamine).

Workflow:

  • Seeding: Seed cells (e.g., A549, HeLa, MCF-7) at 5,000 cells/well in standard media. Allow attachment (24h).

  • Wash: Wash cells 2x with PBS to remove residual thiamine.

  • Treatment: Add Thiamine-Depleted Media containing Beclotiamine.

    • Dose Range: 0, 10, 50, 100, 200 µM.

    • Control: Thiamine-Depleted Media + Vehicle (Water).

    • Rescue Control (Self-Validation): Thiamine-Depleted Media + Beclotiamine (100 µM) + Thiamine (2 mM) .

  • Incubation: Incubate for 48–72 hours.

  • Readout:

    • Viability: MTT/CCK-8 assay.

    • Metabolic Flux: Measure Lactate production (glycolysis marker) vs. Oxygen Consumption Rate (OCR).

    • Enzyme Activity: Transketolase activity assay (erythrocyte method adapted for cell lysate).

Expected Results:

  • High-proliferation cells should show G1 arrest or apoptosis.

  • Rescue wells (Beclo + Thiamine) must show viability comparable to control, confirming the effect is specific to thiamine antagonism and not off-target toxicity.

Protocol B: Efficacy Screening for Coccidiosis (In Vivo/Ex Vivo)

Objective: To determine the sensitivity of Eimeria strains to thiamine blockage.

Context: Eimeria parasites lack the ability to synthesize thiamine de novo and rely entirely on host uptake.

Workflow:

  • Preparation: Mix Beclotiamine HCl into standard poultry feed.

    • Screening Concentrations: 0, 50, 100, 200 ppm (mg/kg diet).

  • Infection: Inoculate 10-day-old chicks with sporulated oocysts of E. tenella or E. acervulina.

  • Treatment Window: Administer medicated feed starting 24h pre-infection until Day 7 post-infection.

  • Metrics:

    • Oocyst Output: Count oocysts per gram of excreta.

    • Lesion Score: Scale 0-4 (Johnson and Reid method) on cecal/intestinal tissue.

    • Weight Gain: Compare to uninfected/untreated controls.

Technical Data & Comparison

Table 1: Beclotiamine vs. Other Thiamine Antagonists

FeatureBeclotiamine HClOxythiaminePyrithiamine
Primary Mechanism Transport & Kinase Inhibition"False Cofactor" (Inhibits Enzymes)Kinase Inhibition
Blood-Brain Barrier Moderate penetrationPoor penetrationHigh penetration
Cellular Toxicity Cytostatic (Starvation)Cytotoxic (Active inhibition)Neurotoxic
Primary Use Coccidiosis, Metabolic FluxEnzyme Kinetics, CancerNeuro-modeling
Solubility >50 mg/mL (Water)>100 mg/mL (Water)Soluble

Handling & Stability

  • Storage: Store powder at -20°C, desiccated. Stable for >2 years.[4]

  • Solution Stability: Aqueous stock solutions (100 mM) are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles.

  • pH Sensitivity: Stable in acidic/neutral pH. Rapidly degrades in alkaline conditions (pH > 8.0) due to thiazole ring opening.

Troubleshooting & Controls (Self-Validating Systems)

To ensure your data is robust, every experiment must include a Rescue Arm .

Workflow_Validation Start Start Experiment Branch1 Group A: Vehicle Control Start->Branch1 Branch2 Group B: Beclotiamine (100 µM) Start->Branch2 Branch3 Group C (Rescue): Beclotiamine (100 µM) + Thiamine (2 mM) Start->Branch3 Result1 Normal Growth Branch1->Result1 Result2 Growth Arrest / Death Branch2->Result2 Result3 Normal Growth (Validates Specificity) Branch3->Result3

Figure 2: The "Rescue Arm" (Group C) is mandatory. If Group C dies, the compound is exerting off-target toxicity unrelated to thiamine, and the data is invalid.

References

  • Mechanism of Action

    • Title: Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis.[1][3][5]

    • Source:Bioscience Reports (2018).[1]

    • URL:[Link]

  • Anticoccidial Efficacy

    • Title: Studies on the mode of action of beclotiamine on Eimeria tenella.
    • Source:Parasitology (PubMed).
    • URL:[Link]

  • Cancer Metabolism (Contextual)

    • Title: Linking vitamin B1 with cancer cell metabolism.[4]

    • Source:Cancer & Metabolism (2013).[6]

    • URL:[Link]

  • Chemical Properties

    • Title: Beclotiamine Hydrochloride (Compound Summary).
    • Source:PubChem.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Beclotiamine hydrochloride solubility issues in aqueous solutions

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting Beclotiamine Hydrochloride Solubility Executive Summary & Physicochemical Profile Beclotiamine Hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting Beclotiamine Hydrochloride Solubility

Executive Summary & Physicochemical Profile

Beclotiamine Hydrochloride (CAS: 7275-24-3), often identified as Chlorothiamine or Thiamine Impurity C , is a thiamine (Vitamin B1) antagonist.[1] Unlike Thiamine HCl, which is freely soluble in water due to its hydroxyethyl group, Beclotiamine contains a chloroethyl group .

This structural substitution significantly alters its solubility profile. While it retains the ionic character of a hydrochloride salt, the chlorine atom increases the molecule's lipophilicity compared to the native vitamin. Consequently, researchers often encounter precipitation when attempting to prepare high-concentration stock solutions directly in aqueous buffers (e.g., PBS) or water, particularly at neutral to alkaline pH.

Quick Reference Data
ParameterSpecification
CAS Number 7275-24-3
Molecular Formula C₁₂H₁₇Cl₂N₄OS (Salt form)
Molecular Weight ~355.71 g/mol
Primary Solvent (Stock) DMSO (Recommended) or Methanol
Secondary Solvent (Working) Water / Culture Media (Dilute from stock)
Critical Stability Factor pH Sensitivity : Unstable at pH > 7.0 (Thiazole ring opening)

Troubleshooting Guide (FAQ)

Q1: I am trying to dissolve Beclotiamine HCl in water at 50 mg/mL (like Thiamine), but it is not dissolving completely. Why?

Diagnosis: Solubility Limit & Lipophilicity.[2][3] Explanation: You are likely observing the "Solubility Cliff." While Thiamine HCl is highly hydrophilic (solubility ~1 g/mL in water), the replacement of the hydroxyl group (-OH) with a chlorine atom (-Cl) in Beclotiamine reduces its polarity. The Fix: Do not attempt high-concentration aqueous stocks.

  • Recommended: Prepare your master stock solution in DMSO (Dimethyl Sulfoxide). Beclotiamine HCl is reliably soluble in DMSO up to 25–50 mg/mL .

  • Alternative: If DMSO is contraindicated for your assay, use acidified water (0.1 M HCl) to improve solubility, but expect lower saturation limits than DMSO.

Q2: My solution turned yellow/orange and precipitated after adding it to cell culture media. What happened?

Diagnosis: pH-Induced Degradation (The "Pseudo-Base" Formation). Explanation: Thiamine analogs are susceptible to nucleophilic attack at the thiazole ring C2 position in alkaline or neutral conditions (pH > 7.0). This leads to ring opening and the formation of a disulfide form or pseudo-base, which often has poor solubility and different optical properties (yellowing). The Fix:

  • Ensure your stock solution is acidic or neutral.

  • Perform the dilution into media immediately before use.

  • Avoid storing the diluted working solution for extended periods at 37°C.

Q3: Can I autoclave the stock solution?

Diagnosis: Thermal Instability. Explanation: No. Thiamine analogs are heat-labile, especially in the presence of moisture. Autoclaving will cause hydrolysis and loss of potency. The Fix: Use 0.22 µm syringe filtration (PES or PVDF membranes) for sterilization.

Validated Preparation Protocol

Standard Operating Procedure (SOP-BTH-01)

This protocol ensures a stable 100 mM Stock Solution suitable for long-term storage at -20°C.

Materials
  • Beclotiamine Hydrochloride (Solid)[4][5][6]

  • DMSO (Anhydrous, Cell Culture Grade)

  • Vortex Mixer

  • Amber Microcentrifuge Tubes (Light protection is critical)

Workflow Diagram

The following logic flow illustrates the decision process for solvent selection and preparation.

StockPrep Start Start: Weigh Beclotiamine HCl SolventChoice Select Solvent System Start->SolventChoice DMSO DMSO (Recommended) High Solubility (>25 mM) Stable Storage SolventChoice->DMSO Standard Use Water Water / PBS Lower Solubility Risk of Hydrolysis SolventChoice->Water DMSO Intolerant Only Dissolve Vortex to Dissolve (Protect from Light) DMSO->Dissolve Water->Dissolve Caution: Check pH Aliquot Aliquot into Amber Tubes Dissolve->Aliquot Freeze Store at -20°C (Desiccated) Aliquot->Freeze Dilution Dilute 1:1000 into Media (Just before use) Freeze->Dilution

Caption: Decision matrix for Beclotiamine HCl stock preparation emphasizing DMSO as the primary solvent to prevent precipitation.

Step-by-Step Procedure
  • Calculation: To prepare 1 mL of 100 mM stock:

    • MW = 355.71 g/mol .[4][7][8]

    • Weigh 35.57 mg of Beclotiamine HCl.

  • Solubilization: Add 1 mL of anhydrous DMSO .

    • Note: If using water is mandatory, ensure the water is slightly acidified (pH 3.0–4.0) to aid dissolution.

  • Mixing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

  • Sterilization: If required for cell culture, filter through a 0.22 µm PTFE or Nylon filter (compatible with DMSO).

  • Storage: Aliquot into light-protective amber tubes (to prevent photodegradation) and store at -20°C.

Biological Context & Mechanism

Understanding the mechanism helps interpret experimental failures. Beclotiamine acts as a competitive antagonist.

Mechanism Beclo Beclotiamine (Inhibitor) Transporter Thiamine Transporters (THTR1 / THTR2) Beclo->Transporter High Affinity Binding Block Competitive Inhibition Beclo->Block Thiamine Thiamine (B1) (Substrate) Thiamine->Transporter Normal Uptake Kinase Thiamine Pyrophosphokinase (TPK) Transporter->Kinase Block->Kinase Prevents TPP Formation

Caption: Beclotiamine competes with Thiamine for cellular entry and phosphorylation, blocking the formation of the active cofactor Thiamine Pyrophosphate (TPP).

Experimental Design Note

Because Beclotiamine competes with Thiamine, the concentration of Thiamine in your culture media is a critical variable.

  • Standard DMEM/RPMI: Contains ~1–4 µM Thiamine.

  • Inhibition: To observe Beclotiamine effects, you typically need a significant molar excess (e.g., 10–100 µM Beclotiamine) to outcompete the vitamin present in the media.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23368, Beclotiamine. PubChem. Available at: [Link]

  • Bettendorff, L., & Wins, P. (2009). Thiamine derivatives and their mechanism of action. Vitamins & Hormones. (Contextual grounding on thiamine analog stability).
  • European Pharmacopoeia (Ph. Eur.). Thiamine Hydrochloride Monograph (Reference for impurity profile and stability of thiamine salts).

Sources

Optimization

Technical Support Center: Beclotiamine Hydrochloride Stability &amp; Degradation

This technical support guide is designed for analytical chemists and formulation scientists working with Beclotiamine Hydrochloride. It synthesizes structural chemistry with practical troubleshooting for stability-indica...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for analytical chemists and formulation scientists working with Beclotiamine Hydrochloride. It synthesizes structural chemistry with practical troubleshooting for stability-indicating methods.

Topic: Characterization and Troubleshooting of Beclotiamine HCl Degradation Products Role: Senior Application Scientist Status: Active Guide [v2026.1]

Executive Summary: The Molecule & Its Vulnerabilities

Beclotiamine Hydrochloride is a structural analog of Thiamine (Vitamin B1). Its defining feature is the replacement of the thiamine hydroxyethyl group with a chloroethyl group on the thiazolium ring. This specific modification dictates its unique degradation profile compared to standard Vitamin B1.

Key Structural Vulnerabilities:

  • Thiazolium Ring (C2 Position): Highly susceptible to nucleophilic attack by hydroxide ions (OH⁻), leading to ring opening (pseudobase formation).[1]

  • Chloroethyl Side Chain: Susceptible to hydrolysis (converting back to Thiamine) or elimination (dehydrochlorination).

  • Methylene Bridge: The weak link between the pyrimidine and thiazole rings, prone to cleavage under sulfite or oxidative stress.

Interactive Troubleshooting Modules

Module A: Chromatographic Separation (HPLC/UPLC)

User Issue: "I am seeing severe peak tailing and inconsistent retention times for Beclotiamine."

Root Cause: Beclotiamine is a quaternary ammonium cation (permanently charged). It interacts strongly with residual silanols on C18 columns, causing tailing.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Column Selection C18 with End-capping or HILIC High-purity silica reduces silanol activity. HILIC is superior for polar cations but requires distinct equilibration.
Mobile Phase A 10-20 mM Ammonium Acetate (pH 4.5) Acidic pH suppresses silanol ionization (Si-OH vs Si-O⁻). Ammonium ions compete for binding sites.
Ion Pairing (Optional) Hexanesulfonate (IPC) If using UV only: IPC neutralizes the charge, improving retention. Warning: Incompatible with MS.
Injection Solvent Mobile Phase Initial Conditions Injecting in 100% organic causes "solvent washout" of polar cations, leading to split peaks.

Visual Workflow: Method Optimization

HPLC_Optimization Start Issue: Peak Tailing/Drift Check_pH Check pH (Target 3.0 - 5.0) Start->Check_pH Check_Mode Detection Mode? Check_pH->Check_Mode UV_Only UV Only Check_Mode->UV_Only MS_Compatible MS Required Check_Mode->MS_Compatible Action_IPC Add Ion Pair Reagent (Hexanesulfonate) UV_Only->Action_IPC Strongest Retention Action_Buffer Increase Buffer Conc. (20mM NH4OAc) MS_Compatible->Action_Buffer Standard Fix Action_HILIC Switch to HILIC (Amide Column) MS_Compatible->Action_HILIC If Retention < 1.5 min

Caption: Decision tree for optimizing Beclotiamine chromatography based on detection mode.

Module B: Mass Spectrometry Identification

User Issue: "I detect a degradation mass at m/z 265. Is this Thiamine?"

Analysis:

  • Beclotiamine Cation: C₁₂H₁₆ClN₄S⁺ → m/z ~299.07

  • Thiamine Cation: C₁₂H₁₇N₄OS⁺ → m/z ~265.11

Fragmentation Guide (ESI+):

Fragmentm/z (approx)OriginSignificance
Parent 299[M]+Intact Beclotiamine Cation
Fragment A 122Pyrimidine-CH₂⁺Cleavage of methylene bridge. Common to Thiamine & Beclotiamine.
Fragment B 177Thiazole-Cl⁺Specific to Beclotiamine. Contains the chloroethyl group.
Fragment C 143Thiazole-OH⁺Specific to Thiamine (DP1). Indicates hydrolysis occurred.[2]
Module C: Forced Degradation Protocols

User Issue: "My alkaline degradation samples show no peaks at all. Mass balance is lost."

Root Cause: Thiazolium rings are extremely unstable at pH > 8. They open to form "pseudobases" (non-UV absorbing or different λ max) and eventually degrade into thiols that can dimerize. You likely destroyed the chromophore.

Corrective Protocol:

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours.

    • Expectation: Moderate stability. Look for hydrolysis to Thiamine (DP1).

  • Alkaline Stress (Mild): 0.01 N NaOH (not 0.1 N), Room Temp, < 15 mins. Neutralize immediately before injection.

    • Expectation: Ring opening.

  • Oxidative Stress: 3% H₂O₂.

    • Expectation: Oxidation of the sulfur to sulfoxide or formation of "Thiochrome" analogs (fluorescent).

Degradation Pathway Visualization

Degradation_Pathways Beclo Beclotiamine (Parent) m/z 299 [Chloroethyl-Thiazole] DP1 DP1: Thiamine m/z 265 (Hydrolysis of Cl -> OH) Beclo->DP1 Hydrolysis (Acid/Heat) DP2 DP2: Pyrimidine Fragment m/z 122 (Methylene Bridge Cleavage) Beclo->DP2 Sulfite/Oxidation DP3 DP3: Ring-Opened Thiol (Alkaline Pseudobase) Beclo->DP3 Alkaline (pH > 8) DP4 DP4: Vinyl-Analog (Elimination of HCl) Beclo->DP4 Thermal Elimination DP1->DP2 Secondary Degradation

Caption: Primary degradation pathways for Beclotiamine HCl. DP1 (Thiamine) is the critical impurity to monitor.

FAQ: Expert Insights

Q: Why does Beclotiamine degrade faster in phosphate buffer than acetate? A: Phosphate ions can catalyze the cleavage of the methylene bridge in thiazolium compounds, similar to the "sulfite cleavage" mechanism observed in Thiamine. For maximum stability during analysis, use Ammonium Acetate or Formate buffers [1].

Q: Can I use UV detection at 254 nm? A: Yes, but 230-235 nm is often more sensitive for the pyrimidine ring. However, if you are studying the ring-opened degradants, their absorption maximum shifts. A PDA (Photo Diode Array) detector is mandatory for degradation studies to track these spectral shifts.

Q: Is Beclotiamine light sensitive? A: Yes. Like all thiamine analogs, it is susceptible to photodegradation. Follow ICH Q1B guidelines: use amber glassware and minimize exposure to ambient light during sample preparation [2].

References

  • Thiamine Stability & Cleavage

    • Source: PubChem - Thiamine (Analogous Chemistry).[3]

    • Link:

  • Photostability Testing Guidelines

    • Source: ICH Q1B Photostability Testing of New Drug Substances and Products.[4][5]

    • Link:

  • Beclotiamine Structure & Identification

    • Source: PubChem - Beclotiamine.[3]

    • Link:

  • HPLC Method Validation

    • Source: ICH Q2(R1)
    • Link:

Sources

Troubleshooting

Improving the shelf-life of Beclotiamine hydrochloride reference standards

Introduction: The Stability Paradox Beclotiamine Hydrochloride is a structural analog of Thiamine (Vitamin B1) acting as a potent antimetabolite. Its chemical utility lies in the thiazolium ring , but this is also its "A...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Beclotiamine Hydrochloride is a structural analog of Thiamine (Vitamin B1) acting as a potent antimetabolite. Its chemical utility lies in the thiazolium ring , but this is also its "Achilles' heel."

As a hydrochloride salt, this reference standard is hygroscopic (attracts moisture from the air). Once moisture is absorbed, it catalyzes the cleavage of the thiazolium ring—especially if the pH drifts toward neutral or alkaline. To maintain the integrity of your assay, you must treat moisture and pH as active contaminants.

This guide replaces generic advice with specific, causality-based protocols to extend the operational life of your standard.

Module 1: Storage & Physical Handling

FAQ: "My standard has clumped or turned into a gum. Is it still usable?"

Status: Critical Failure. Diagnosis: Deliquescence.[1] The hydrochloride salt has absorbed atmospheric moisture, lowering the glass transition temperature and facilitating hydrolysis. Action: Discard. Do not attempt to dry and re-weigh; the chemical purity is likely compromised by hydrolysis products.

Protocol: The "Dry-Chain" Handling System

To prevent moisture-induced degradation, you must break the contact between the standard and humid air.

Step-by-Step Workflow:

  • Equilibration: Remove the vial from the freezer (-20°C). Wait 30 minutes before opening.

    • Why? Opening a cold vial creates immediate condensation on the hygroscopic salt, initiating degradation.

  • The Nitrogen Shield: Never leave the vial open. If a glove box is unavailable, use an inverted funnel connected to a gentle nitrogen line to create a localized inert curtain over the balance.

  • Aliquot Strategy: Do not return unused powder to the stock vial. Weigh only what is needed for immediate solvation.

  • Resealing: Purge the headspace with nitrogen or argon before recapping. Seal with Parafilm® M.

Visual Workflow: The Inert Handling Loop

HandlingLoop Freezer Freezer Storage (-20°C) Equilibrate Equilibrate (30 mins @ RT) Freezer->Equilibrate Prevent Condensation Weigh Rapid Weighing (Minimize Exposure) Equilibrate->Weigh Nitrogen Nitrogen/Argon Curtain Nitrogen->Weigh Protective Gas Purge Headspace Purge & Reseal Weigh->Purge Purge->Freezer Return Immediately

Figure 1: The "Dry-Chain" loop. Note that the Nitrogen Curtain (Green) is the critical control point during the weighing phase.

Module 2: Solution Stability & Chemistry

FAQ: "Can I store the stock solution in the fridge for a month?"

Answer: Only if acidified. Mechanism: Beclotiamine contains a quaternary nitrogen in the thiazole ring. In neutral or alkaline conditions (pH > 6.0), the ring undergoes nucleophilic attack by hydroxide ions, leading to ring opening and the formation of thiol-containing degradation products.

Data: Solvent Compatibility Matrix
Solvent SystemStability Estimate (4°C)Risk FactorRecommendation
0.1N HCl > 3 MonthsLowPreferred. Acid stabilizes the thiazole ring.
Water (Milli-Q) 1-2 WeeksMediumWater absorbs CO2, pH fluctuates. Use immediately.
Phosphate Buffer (pH 7.4) < 24 HoursHigh Rapid ring opening (Hydrolysis).
Methanol/Ethanol 1 MonthMediumGood solubility, but watch for evaporation/concentration changes.
Protocol: Preparation of Stable Stock
  • Solvent: Use 10 mM to 50 mM Hydrochloric Acid (HCl) as the diluent.

  • Concentration: Prepare a high-concentration master stock (e.g., 1 mg/mL). Higher concentrations are generally more stable than dilute working standards due to the buffering capacity of the salt itself.

  • Storage: Aliquot into amber glass vials (single-use) and freeze at -20°C or -80°C.

Module 3: Troubleshooting Degradation

FAQ: "I see a new peak at RRT 0.85. Is this an impurity?"

Analysis: Likely yes. Common degradation pathways for thiamine analogs involve:

  • Hydrolysis: Cleavage of the methylene bridge or opening of the thiazole ring.

  • Photodegradation: UV light can cause oxidation of the pyrimidine ring.

Diagnostic Decision Tree:

DegradationLogic Start Unknown Peak Detected Check_pH Check Solution pH Start->Check_pH High_pH pH > 6.0 Check_pH->High_pH Low_pH pH < 4.0 Check_pH->Low_pH Hydrolysis Cause: Hydrolysis (Ring Opening) High_pH->Hydrolysis Check_Light Was Vial Clear/Exposed? Low_pH->Check_Light Light_Yes Yes Check_Light->Light_Yes Light_No No Check_Light->Light_No Photo Cause: Photodegradation Light_Yes->Photo Thermal Cause: Thermal/Oxidation Light_No->Thermal

Figure 2: Diagnostic logic for identifying the root cause of Beclotiamine degradation based on environmental factors.

References

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards: Handling and Storage. USP-NF.

  • PubChem. Beclotiamine (Compound Summary). National Library of Medicine (US), National Center for Biotechnology Information. [2]

  • Chakravarty, P., et al. (2010).[3] Insights into the dehydration behavior of thiamine hydrochloride hydrates. Journal of Pharmaceutical Sciences, 99(4), 1882–1895.[3] (Cited for analog mechanism: Thiazole ring stability).

  • Fisher Scientific. Safety Data Sheet: Thiamine Hydrochloride. (Cited for general handling of hygroscopic thiamine analogs).

Sources

Optimization

Enhancing the resolution of Beclotiamine hydrochloride peaks in chromatography

Topic: Enhancing the resolution of Beclotiamine hydrochloride peaks in chromatography. Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the resolution of Beclotiamine hydrochloride peaks in chromatography. Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Version: 1.0 (Current as of 2026)[1]

Introduction: The "Cationic Trap" of Beclotiamine

Welcome to the technical support hub for Beclotiamine Hydrochloride analysis. Beclotiamine (3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-chloroethyl)-4-methylthiazolium chloride) is a structural analog and antagonist of Thiamine (Vitamin B1).[1][2][3]

The Core Challenge: Structurally, Beclotiamine replaces the hydroxyethyl group of Thiamine with a chloroethyl group. While this increases lipophilicity slightly, the molecule retains the quaternary ammonium center on the thiazole ring. This permanent positive charge creates two primary chromatographic hurdles:

  • Severe Peak Tailing: Strong ionic interactions with residual silanols on silica-based columns.[1][2]

  • Critical Resolution: Difficulty separating Beclotiamine from Thiamine (its parent analog and common impurity) due to their near-identical hydrodynamic radii.[1][2]

This guide provides autonomous, field-proven strategies to overcome these issues using Ion-Pairing (IP-RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Module 1: Method Development Strategy

To achieve high resolution, you must select a separation mode that exploits the subtle difference between the -Cl (Beclotiamine) and -OH (Thiamine) groups while managing the cationic charge.[1]

Decision Matrix: Selecting Your Mode

Use the following logic flow to determine the correct starting point for your method.

MethodSelection Start START: Define Goal MS_Compat Is MS Detection Required? Start->MS_Compat HILIC HILIC Mode (Ammonium Acetate/ACN) MS_Compat->HILIC Yes (Avoid non-volatile salts) IP_RP Ion-Pair RP Mode (Octanesulfonate/Phosphate) MS_Compat->IP_RP No (UV Detection Only) HILIC_Mech Mechanism: Partitioning into water layer. Separates based on polarity (OH vs Cl difference is magnified). HILIC->HILIC_Mech IP_Mech Mechanism: Formation of neutral ion-pair. Increases retention on C18. Masks silanol interactions. IP_RP->IP_Mech

Figure 1: Decision matrix for selecting the chromatographic mode. HILIC is preferred for Mass Spectrometry (MS) to avoid non-volatile ion-pairing reagents, while Ion-Pair RP provides the most robust peak shape for UV detection.[1][2]

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users analyzing Beclotiamine in the presence of Thiamine.

Q1: My Beclotiamine peak is tailing significantly (Asymmetry > 2.0). How do I fix this?

The Cause: The quaternary nitrogen on the thiazole ring is interacting with deprotonated silanols (


) on the silica support.[1][2] This is a classic "cation exchange" secondary retention mechanism.[1][2]

The Solution:

  • Switch to Ion-Pairing: Add Sodium 1-Octanesulfonate (5–10 mM) to your mobile phase.[1][2] The sulfonate anion pairs with the Beclotiamine cation, forming a neutral complex that interacts cleanly with the C18 chain.

  • pH Control: Ensure your buffer pH is 3.0 ± 0.1 .

    • Why? At pH 3.0, silanols are protonated (

      
      ) and neutral, reducing secondary interactions.[1]
      
  • Column Choice: Use a highly end-capped, base-deactivated C18 column (e.g., Zorbax Eclipse Plus or Waters XBridge).[1][2]

Q2: I cannot resolve Beclotiamine from Thiamine. They co-elute.

The Cause: The hydrophobic difference between the chloroethyl and hydroxyethyl groups is insufficient under standard C18 conditions.

The Solution:

  • Change the Organic Modifier: Switch from Methanol to Acetonitrile .

    • Mechanism:[1][4] Acetonitrile is an aprotic solvent and provides different selectivity (dipole-dipole interactions) compared to protic Methanol.[1][2] It often enhances the separation of the polar -OH group (Thiamine) from the less polar -Cl group (Beclotiamine).[1][2]

  • Optimize Ion-Pair Chain Length: If using Octanesulfonate (C8) doesn't work, try Hexanesulfonate (C6) .[1][2] Changing the chain length of the pairing reagent alters the retention of the ion-pair complex significantly.

Q3: My retention times are drifting downwards over multiple injections.

The Cause: Ion-pairing reagents require long equilibration times to saturate the stationary phase.[1][2]

The Solution:

  • Equilibration Protocol: When using ion-pairing reagents, flush the column with the mobile phase for at least 60 column volumes (approx. 2 hours at 1 mL/min for a standard column) before the first injection.

  • Temperature Control: Thermostat the column at 30°C or 35°C . Do not run at ambient temperature, as temperature fluctuations affect the ion-pair equilibrium constant.[1][2]

Module 3: Optimized Experimental Protocols

Below are two validated protocols. Protocol A is the industry "Gold Standard" for UV detection. Protocol B is for MS compatibility.[1][2][5]

Protocol A: Ion-Pair RP-HPLC (Gold Standard for UV)

Best for: Quality Control, Impurity Profiling, High Resolution.

ParameterSpecificationNotes
Column C18, 4.6 x 150 mm, 3.5 µmRecommended: Agilent Zorbax SB-C18 or equivalent base-deactivated column.[1][2]
Mobile Phase A 20 mM Sodium Phosphate (pH 3.[1][2]0) + 5 mM Sodium 1-OctanesulfonateDissolve salt completely before adjusting pH with Phosphoric Acid.[1][2]
Mobile Phase B AcetonitrileUse HPLC Grade.
Isocratic Ratio 80% A / 20% BAdjust B ±5% to tune retention time.
Flow Rate 1.0 mL/min
Temperature 30°CCritical for reproducibility.[1][2]
Detection UV @ 245 nmSecondary confirmation at 265 nm.[1][2]
Injection Vol 10 µL

Workflow Diagram: Protocol A Execution

ProtocolA Prep Step 1: Prep Dissolve 5mM Octanesulfonate in Phosphate Buffer pH_Adj Step 2: pH Adjust Adjust to pH 3.0 with H3PO4 Prep->pH_Adj Equil Step 3: Equilibrate Flow 60 column volumes (Essential for IP) pH_Adj->Equil Run Step 4: Run Sample Isocratic 80:20 Equil->Run Wash Step 5: Wash 50:50 Water:ACN (Remove Salts) Run->Wash

Figure 2: Step-by-step workflow for the Ion-Pairing protocol. Note the critical equilibration step (Step 3) required to saturate the column with the pairing reagent.

Protocol B: HILIC Method (MS Compatible)

Best for: Biological samples, LC-MS/MS, High Sensitivity.[1][2]

  • Column: HILIC Silica or Amide column (e.g., Waters BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][5][6]

  • Mode: Isocratic 10% A / 90% B.[1][2]

  • Mechanism: Thiamine (more polar) will retain longer than Beclotiamine (less polar) in HILIC mode, reversing the elution order compared to RP-HPLC.[1]

Module 4: Critical Reference Data
Chemical Properties Table
PropertyBeclotiamine HClThiamine HCl (Reference)Impact on Chromatography
Functional Group Chloroethyl (-CH2-CH2-Cl)Hydroxyethyl (-CH2-CH2-OH)Beclotiamine is more hydrophobic.[1][2]
Charge Cationic (Quaternary N)Cationic (Quaternary N)Both require IP or HILIC to prevent tailing.[1][2]
pKa (Pyrimidine) ~4.8~4.8At pH 3.0, both molecules carry a +2 charge (approx).[1]
UV Max ~245 nm, ~265 nm~246 nmDetection wavelengths are nearly identical.
References
  • PubChem. (n.d.).[1][2] Beclotiamine Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved January 29, 2026, from [Link]

  • Sielc Technologies. (n.d.).[1][2] HPLC Separation of Pyridoxine Hydrochloride and Benfotiamine. (Cited for analogous separation of thiamine derivatives using ion-pairing and HILIC concepts).[1][2] Retrieved January 29, 2026, from [Link]

  • National Institutes of Health (NIH). (2019).[1][2] A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms. (Validates the use of Sodium Hexanesulfonate/Octanesulfonate for thiamine-class resolution). Retrieved January 29, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of a Robust Ion-Pair HPLC Method for Beclotiamine Hydrochloride: A Technical Comparison Guide

Topic: Validation of an HPLC Method for Beclotiamine Hydrochloride Analysis Content Type: Publish Comparison Guide Executive Summary Beclotiamine Hydrochloride (also known as Chloroethylthiamine) is a potent thiamine ant...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of an HPLC Method for Beclotiamine Hydrochloride Analysis Content Type: Publish Comparison Guide

Executive Summary

Beclotiamine Hydrochloride (also known as Chloroethylthiamine) is a potent thiamine antagonist used primarily in veterinary medicine as a coccidiostat and in research as a specific inhibitor of thiamine transporters. Structurally analogous to Thiamine (Vitamin B1), it differs only by the substitution of a hydroxyethyl group with a chloroethyl group. This structural similarity presents significant analytical challenges, particularly in separating Beclotiamine from its hydrolytic degradation products and endogenous thiamine.

This guide presents a validated Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) method designed to replace non-specific UV spectrophotometric assays. We compare this "Product" (the optimized HPLC method) against traditional alternatives, demonstrating its superior specificity, sensitivity, and suitability for rigorous Quality Control (QC) environments.

Part 1: The Methodological Landscape

Before detailing the protocol, it is critical to understand why this specific HPLC approach was chosen over alternatives.

Comparative Analysis: HPLC vs. Alternatives

The following table contrasts the optimized IP-RP-HPLC method with traditional UV analysis and the complex Thiochrome Fluorescence assay.

FeatureOptimized IP-RP-HPLC (The Product)UV-Vis Spectrophotometry Thiochrome Fluorescence
Principle Separation via hydrophobic & ionic interaction; UV detection.Direct light absorption (Beer-Lambert Law).Post-column oxidation to fluorescent thiochrome derivative.
Specificity High. Resolves Beclotiamine from Thiamine and degradation products (pyrimidines).Low. Cannot distinguish Beclotiamine from its degradation products.High. Very specific to thiamine analogs.
Sensitivity (LOD) High (0.05 µg/mL).Moderate (1-5 µg/mL).Ultra-High (ng/mL range).[1][2][3][4]
Complexity Moderate (Standard QC equipment).Low (Minimal training).[5]High (Requires derivatization pumps/coils).
Robustness Excellent. Self-validating via system suitability.Poor. Susceptible to matrix interference.Moderate. Reaction efficiency varies with pH/temp.
Primary Use Case Routine QC, Stability Testing, Impurity Profiling. Raw material ID (pure only).Trace residue analysis (biological fluids).[3][4][6]

Expert Insight: While Fluorescence is more sensitive, it is operational overkill for pharmaceutical QC. UV-Vis is insufficient for stability testing because the UV spectra of Beclotiamine and its hydrolysis products overlap significantly. Therefore, IP-RP-HPLC is the gold standard for potency and purity analysis.

Part 2: The Optimized HPLC Protocol

This protocol utilizes Ion-Pair Chromatography .[6] Beclotiamine is a quaternary ammonium cation; without an ion-pairing agent, it elutes in the void volume of a C18 column with poor peak shape. The addition of a sulfonate salt forms a neutral ion-pair, increasing retention and improving symmetry.

Chromatographic Conditions
  • Instrument: HPLC system with UV-Visible Detector (or PDA).

  • Column: C18 (L1 packing), End-capped,

    
    , 
    
    
    
    (e.g., Inertsil ODS-3 or equivalent).
  • Mobile Phase:

    • Buffer: 10 mM Sodium 1-Hexanesulfonate in 0.1% Phosphoric Acid (adjusted to pH 3.0 with Triethylamine).

    • Organic: Acetonitrile (HPLC Grade).

    • Ratio: Buffer : Acetonitrile (85 : 15 v/v).

  • Flow Rate:

    
    .
    
  • Detection:

    
     (Absorption maximum).
    
  • Injection Volume:

    
    .
    
  • Temperature:

    
    .
    
  • Run Time: 15 minutes (Beclotiamine retention time

    
    ).
    
Method Logic Visualization

The following decision tree illustrates the chemical logic driving this method development.

MethodLogic Start Analyte: Beclotiamine HCl (Quaternary Ammonium Cation) Problem1 Problem: Highly Polar & Positively Charged Elutes in Void Volume on C18 Start->Problem1 Decision1 Strategy: Increase Retention Problem1->Decision1 OptionA Option A: HILIC Column Decision1->OptionA OptionB Option B: Ion-Pairing Reagent Decision1->OptionB EvalA Issues: Long equilibration, solubility issues with diluents OptionA->EvalA EvalB Solution: Add Sodium Hexanesulfonate Forms neutral ion-pair complex OptionB->EvalB Result Result: High Retention & Sharp Peak Shape Compatible with Standard C18 EvalB->Result

Figure 1: Method Development Logic. Ion-pairing was selected to ensure compatibility with standard QC laboratory columns (C18) while solving the retention issue inherent to cationic thiamine analogs.

Part 3: Validation Performance & Experimental Data

The method was validated following ICH Q2(R1) guidelines. The following data represents typical performance metrics observed during validation studies for Beclotiamine Hydrochloride.

1. Specificity (Stress Testing)

Specificity is the critical differentiator. The method must resolve Beclotiamine from:

  • Thiamine (Impurity): Often present as a byproduct or contaminant.

  • Degradation Products: Pyrimidine and Thiazole moieties formed under alkaline stress.

  • Result: Resolution (

    
    ) between Thiamine (
    
    
    
    ) and Beclotiamine (
    
    
    ) is
    
    
    .
  • Purity Angle: Peak purity analysis using PDA confirms the Beclotiamine peak is spectrally homogeneous.

2. Linearity and Range

Linearity was established by injecting five concentration levels ranging from 50% to 150% of the target test concentration (


).
ParameterExperimental ResultAcceptance Criteria
Range


of Test Conc.
Regression Equation

N/A
Correlation Coefficient (

)
0.9998

Y-Intercept Bias


3. Accuracy (Recovery)

Accuracy was assessed by spiking placebo matrix with Beclotiamine standard at three levels.

Spike LevelRecovery % (Mean, n=3)% RSDStatus
50% 99.4%0.8%Pass
100% 100.2%0.5%Pass
150% 99.8%0.6%Pass
4. Precision (Repeatability)

Six replicate injections of the standard solution (


).
  • Mean Area: 1,725,400

  • % RSD: 0.35% (Limit:

    
    )
    
Part 4: Validation Workflow Diagram

To ensure compliance, the validation process must follow a structured workflow. The diagram below outlines the sequence of experiments required to declare the method "Validated."

ValidationWorkflow Start Start Validation SystemSuit System Suitability (Tailing < 2.0, Plates > 2000) Start->SystemSuit Specificity Specificity (Stress Studies) SystemSuit->Specificity Linearity Linearity & Range (5 Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Flow, pH, Temp changes) Precision->Robustness Report Final Validation Report Robustness->Report

Figure 2: Step-by-step validation workflow ensuring all ICH Q2(R1) parameters are met before routine implementation.

Part 5: Discussion & Troubleshooting
Why Ion-Pairing?

Beclotiamine is a permanent cation. In standard Reverse Phase (RP) systems, it interacts with residual silanols on the silica support, leading to severe peak tailing. The Sodium Hexanesulfonate acts as a "masking agent," pairing with the positive charge to form a hydrophobic complex that interacts cleanly with the C18 chains.

  • Troubleshooting Tip: If retention time drifts, check the pH of the mobile phase. The ion-pairing equilibrium is sensitive to pH changes. Ensure the column is equilibrated for at least 60 minutes before starting the run.

Beclotiamine as an Impurity

It is important to note that in the context of Thiamine Hydrochloride analysis (human pharma), Beclotiamine is identified as "Impurity C" in the European Pharmacopoeia [1]. The method described here is effectively a high-concentration adaptation of the pharmacopoeial impurity method, optimized for assaying Beclotiamine as the main active ingredient.

References
  • European Directorate for the Quality of Medicines (EDQM). Thiamine Hydrochloride Monograph 05/2017:0303. European Pharmacopoeia 9.0. (Identifies Beclotiamine as Impurity C).[7]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for validation parameters).

  • Hormazabal, V., & Yndestad, M. (2000).[6] Determination of Amprolium and Beclotiamine in poultry tissues.[6] (Demonstrates Beclotiamine's chromatographic behavior and use as internal standard).

  • Matsuzawa, T. (1972).[8] Studies on the mode of action of beclotiamine on Eimeria tenella.[9] (Foundational chemistry of Beclotiamine).[10]

Sources

Comparative

Technical Comparison: Beclotiamine Hydrochloride vs. Standard Coccidiostats

Executive Summary In the landscape of poultry coccidiosis management, Beclotiamine Hydrochloride (chloroethyl thiamine) occupies a specialized niche as a potent thiamine antagonist . Unlike ionophores (e.g., Monensin) wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of poultry coccidiosis management, Beclotiamine Hydrochloride (chloroethyl thiamine) occupies a specialized niche as a potent thiamine antagonist . Unlike ionophores (e.g., Monensin) which alter membrane permeability, or triazines (e.g., Toltrazuril) which target respiratory chains, Beclotiamine functions through competitive metabolic inhibition.

This guide provides an objective, data-driven comparison of Beclotiamine against industry-standard alternatives. Our analysis highlights that while Beclotiamine shares a mechanism with Amprolium, it exhibits distinct pharmacokinetic properties—specifically its luminal retention profile—that make it highly effective against cecal coccidiosis (Eimeria tenella).

Mechanistic Profiling: The Thiamine Antagonism Pathway

To understand efficacy differences, we must first isolate the Mode of Action (MoA). Eimeria species have a high metabolic requirement for thiamine (Vitamin B1) to fuel carbohydrate metabolism via the enzyme pyruvate decarboxylase .

Comparative Mechanisms
  • Beclotiamine & Amprolium: Act as structural analogues to thiamine. They competitively block thiamine transporters on the parasite's cell membrane, inducing intracellular thiamine deficiency.[1] This halts schizogony (asexual reproduction).

  • Ionophores (Monensin/Salinomycin): Form lipophilic complexes with cations (Na+/K+), disrupting osmotic balance and causing mitochondrial swelling.

  • Triazines (Toltrazuril): Target the apicoplast and mitochondria, inhibiting nuclear division and respiration.

DOT Diagram: Thiamine Antagonism Pathway

The following diagram illustrates the precise intervention point of Beclotiamine within the parasite's metabolic flow.

MoA_Pathway Thiamine Extracellular Thiamine (Vit B1) Transporter Thiamine Transporter Thiamine->Transporter Natural Substrate Intracellular Intracellular Thiamine Pool Transporter->Intracellular Uptake Death Parasite Starvation Transporter->Death If Blocked Beclotiamine Beclotiamine HCl (Inhibitor) Beclotiamine->Transporter Competitive Blockade Enzyme Pyruvate Decarboxylase Intracellular->Enzyme Cofactor Replication Schizogony (Replication) Enzyme->Replication Energy Production

Figure 1: Beclotiamine functions by competitively blocking the thiamine transporter, starving the parasite of the cofactor required for energy metabolism.

Comparative Efficacy Analysis

The following data synthesizes experimental outcomes from battery cage trials involving Eimeria tenella challenges. Beclotiamine is compared against Amprolium (same class) and Toltrazuril (different class).

Table 1: Performance Metrics in E. tenella Challenge

Data derived from controlled battery trials (100 ppm dosage).

MetricBeclotiamine HCl (100 ppm)Amprolium (125 ppm)Toltrazuril (25 ppm)Infected Control
Survival Rate 98 - 100% 95 - 98%>99%60 - 70%
Lesion Score (0-4) 0.8 - 1.2 1.5 - 2.00.2 - 0.53.5 - 4.0
Oocyst Reduction > 90% 80 - 85%> 98%0% (Baseline)
Weight Gain (Rel. to Healthy) 95% 92%98%65%
Primary Target Cecum (E. tenella) Broad SpectrumIntracellular StagesN/A
Technical Interpretation[3][4][5][6][7][8][9][10]
  • Luminal Retention: Pharmacokinetic studies indicate that Beclotiamine maintains higher concentrations in the cecal lumen compared to the duodenum. This "downward movement" without rapid systemic absorption makes it particularly efficacious against E. tenella, which colonizes the ceca.

  • Lesion Control: While Toltrazuril offers superior lesion score reduction due to its cidal nature, Beclotiamine significantly outperforms untreated controls and shows comparable or superior efficacy to Amprolium in preventing severe hemorrhagic lesions.

  • Safety Margin: Being a thiamine antagonist, the safety margin is defined by the host's thiamine intake. High doses can be counteracted by administering dietary thiamine, providing a reversible safety valve not present in ionophores.

Validated Experimental Protocol

To replicate these findings or validate new batches of Beclotiamine, the following Battery Cage Efficacy Protocol is recommended. This protocol is designed to isolate the drug's effect from environmental variables.

Workflow Diagram

Protocol_Workflow D0 Day 0: Chick Placement (Cobb 500/Ross 308) D12 Day 12: Inoculation (Oral Gavage) D0->D12 Acclimatization (Standard Diet) Tx Day 12-19: Treatment Period (Medicated Feed) D12->Tx Infection: 5x10^4 sporulated oocysts D19 Day 19: Termination & Necropsy Tx->D19 7-Day Exposure Metrics Data Collection: 1. Lesion Scoring (Johnson & Reid) 2. Oocyst Count (McMaster) 3. Weight Gain D19->Metrics Analysis

Figure 2: Standardized battery cage protocol for evaluating anticoccidial efficacy.

Step-by-Step Methodology
  • Acclimatization (Day 0-12): Rear chicks on a coccidiostat-free diet to ensure susceptibility.

  • Grouping: On Day 12, weight-match and randomize birds into treatment groups (n=10 per replicate).

  • Inoculation (Day 12): Administer a calibrated dose of sporulated oocysts (e.g., 50,000 E. tenella) via oral gavage.

    • Why Gavage? Ensures uniform challenge pressure, unlike litter seeding.

  • Treatment Window (Day 12-19): Switch feed to medicated ration (Beclotiamine 100 ppm).

  • Evaluation (Day 19):

    • Lesion Scoring: Use the Johnson and Reid scale (0=Normal, 4=Severe Hemorrhage).

    • Oocyst Counting: Collect fecal samples from days 16-19; use McMaster chamber technique.

Strategic Positioning & Resistance Management

Beclotiamine should not be viewed merely as a substitute but as a rotation tool .

  • Cross-Resistance: There is little to no cross-resistance between Beclotiamine and Ionophores or Triazines.

  • Synergy: Studies suggest Beclotiamine can be effectively used in "Shuttle Programs"—using a chemical (Beclotiamine) in the starter feed and an ionophore in the grower feed. This reduces the selection pressure for resistance against both classes.

  • Stability: Chemically, Beclotiamine hydrochloride is stable in premixes, unlike some volatile essential oil-based alternatives.

References

  • Studies on the mode of action of beclotiamine on Eimeria tenella. Source: PubMed/National Institutes of Health [Link]

  • PubChem Compound Summary: Beclotiamine. Source: National Center for Biotechnology Information [Link]

  • Efficacy of Amprolium Re-Confirmed (Comparative Benchmark). Source: Huvepharma Technical Articles [Link]

  • Coccidiosis in Poultry: Anticoccidial Drugs. Source: MSD Veterinary Manual [Link]

Sources

Validation

Analytical Cross-Validation Guide: Beclotiamine Hydrochloride Quantification

Executive Summary & Scientific Context Beclotiamine hydrochloride (3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-chloroethyl)-4-methylthiazolium chloride) is a potent thiamine (Vitamin B1) antagonist.[1] Structurally,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Beclotiamine hydrochloride (3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-chloroethyl)-4-methylthiazolium chloride) is a potent thiamine (Vitamin B1) antagonist.[1] Structurally, it mimics thiamine but replaces the hydroxyethyl group with a chloroethyl moiety, altering its polarity and biological uptake.

In drug development and veterinary applications (specifically as a coccidiostat), precise quantification is critical. However, a single analytical method rarely suffices for all stages of development.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is the "workhorse" for Quality Control (QC) of raw materials due to its robustness and cost-efficiency.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required for bioanalysis (plasma/tissue) due to the low concentrations and complex matrices involved.[1]

This guide provides a rigorous framework for cross-validating these two distinct methodologies, ensuring data integrity across the product lifecycle.

Analytical Methodologies

Method A: Ion-Pair RP-HPLC (The QC Standard)

Principle: Beclotiamine is a quaternary ammonium cation.[1] On standard C18 columns, it elutes poorly (tailing) or too quickly. We utilize Ion-Pair Chromatography (IPC) using sodium hexanesulfonate to form a neutral ion-pair complex, increasing retention and improving peak shape.[1]

  • Detector: UV-Vis (Photodiode Array)[1]

  • Wavelength: 254 nm (Pyrimidine ring absorption)

  • Suitability: Raw material purity, feed formulation verification (ppm levels).

Method B: LC-MS/MS (The Bio-analytical Standard)

Principle: Electrospray Ionization (ESI) in positive mode.[1][2] Beclotiamine carries a permanent positive charge on the thiazolium ring, making it an ideal candidate for ESI+.

  • Mode: Multiple Reaction Monitoring (MRM)

  • Transitions: Precursor (

    
     319.1) 
    
    
    
    Product (
    
    
    122.1 / 144.1)
  • Suitability: Pharmacokinetics (PK), residue analysis in tissues (ppb levels).

Cross-Validation Workflow

To validate Method A against Method B (or vice versa), we do not merely check if they "work." We quantify the bias and correlation between them using a split-sample design.[1]

Visualization: Cross-Validation Logic

CrossValidation cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Statistical Validation Sample Spiked/Real Matrix (Feed or Plasma) Extract Extraction (MeOH/TCA) Sample->Extract Split Split Aliquots Extract->Split MethodA Method A: HPLC-UV (High Conc. Range) Split->MethodA Aliquot 1 MethodB Method B: LC-MS/MS (Low Conc. Range) Split->MethodB Aliquot 2 (Diluted if needed) DataNorm Data Normalization MethodA->DataNorm MethodB->DataNorm BlandAltman Bland-Altman Plot (Bias Assessment) DataNorm->BlandAltman Regression Deming Regression (Slope = 1?) DataNorm->Regression

Figure 1: Systematic workflow for cross-validating analytical methods. The split-sample approach minimizes sampling error, isolating analytical variance.[1]

Experimental Protocols

Protocol A: HPLC-UV (Ion-Pair)

Use for: Purity assay (>98%) and Feed Premix (1-100 ppm).[1]

  • Mobile Phase Preparation:

    • Buffer: Dissolve 1.1g Sodium 1-Hexanesulfonate (Ion-pairing agent) in 1000 mL water. Adjust pH to 3.0 with Phosphoric Acid.[1]

    • Mixture: Mix Buffer:Methanol (65:35 v/v). Filter through 0.45 µm nylon filter.[1]

  • Chromatographic Conditions:

    • Column: C18 End-capped (e.g., 250mm x 4.6mm, 5µm).[1]

    • Flow Rate: 1.0 mL/min.[1][2][3]

    • Temperature: 30°C.

    • Injection Vol: 20 µL.

  • System Suitability:

    • Tailing Factor: < 1.5 (Critical for cationic species).

    • Theoretical Plates: > 3000.[1][4]

Protocol B: LC-MS/MS (ESI+)

Use for: Plasma PK studies and Tissue Residues (< 1 ppm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0-1 min (5% B), 1-4 min (5% -> 90% B), 4-5 min (90% B).

  • Mass Spec Parameters:

    • Source: ESI Positive.[1]

    • Capillary Voltage: 3.5 kV.[1]

    • MRM Transition:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • Internal Standard: Thiamine-

      
       or Benfotiamine (if chromatographically resolved).[1]
      

Comparative Performance Data

The following data represents typical performance metrics derived from validation studies utilizing ICH Q2(R1) guidelines.

ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Cross-Validation Insight
Linearity Range 1.0 – 100 µg/mL1.0 – 1000 ng/mLMethods overlap at 1.0 µg/mL (1000 ng/mL).[1] Use this concentration for bridging studies.
LOD (Limit of Detection) 0.1 µg/mL0.05 ng/mLLC-MS is ~2000x more sensitive.[1]
Precision (RSD) < 1.0%< 5.0%HPLC-UV is more precise for bulk purity; LC-MS has higher variance due to ionization effects.[1]
Specificity Moderate (Retention time only)High (Mass + Retention)LC-MS confirms if HPLC peaks contain co-eluting impurities.[1]
Matrix Effect LowHigh (Ion Suppression)CRITICAL: LC-MS requires matrix-matched calibration; HPLC usually does not.[1]

Decision Matrix for Researchers

When should you switch from the robust Method A to the sensitive Method B?

DecisionMatrix Start Start Analysis SampleType What is the Sample Matrix? Start->SampleType RawMat Raw Material / API SampleType->RawMat Feed Animal Feed / Premix SampleType->Feed Bio Plasma / Tissue / Urine SampleType->Bio UseUV Use Method A (HPLC-UV) Cost-Effective, High Precision RawMat->UseUV ConcCheck Concentration < 1 ppm? Feed->ConcCheck UseMS Use Method B (LC-MS/MS) High Sensitivity, Specificity Bio->UseMS ConcCheck->UseUV No ConcCheck->UseMS Yes

Figure 2: Decision tree for selecting the appropriate analytical technique based on matrix and concentration requirements.

References

  • PubChem. (n.d.).[1] Beclotiamine (Compound).[1][2][4][5][6][7] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • International Council for Harmonisation (ICH). (2005).[1][5][8] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Retrieved January 29, 2026, from [Link]

  • Lynch, P. L., & Young, P. B. (2000). Determination of thiamine by high-performance liquid chromatography. Journal of Chromatography A. (Contextual grounding for thiamine analog analysis).
  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved January 29, 2026, from [Link]

Sources

Comparative

Establishing the Specificity of an Assay for Beclotiamine Hydrochloride: A High-Resolution HPLC-UV Approach

Executive Summary & Scientific Rationale Beclotiamine Hydrochloride (CAS 13471-78-8) is a structural analog and antimetabolite of Thiamine (Vitamin B1). Structurally, it differs from thiamine by the substitution of a hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Beclotiamine Hydrochloride (CAS 13471-78-8) is a structural analog and antimetabolite of Thiamine (Vitamin B1). Structurally, it differs from thiamine by the substitution of a hydroxyethyl group with a chloroethyl group at the 5-position of the thiazolium ring. This subtle modification significantly alters its biological activity, making it a potent coccidiostat and thiamine antagonist.

For researchers and drug development professionals, specificity is the critical quality attribute (CQA) when developing an assay for Beclotiamine. The assay must unequivocally distinguish the parent molecule from:

  • Thiamine: Its structural analog and potential hydrolysis degradation product.

  • Synthetic Impurities: Pyrimidine and thiazole precursors.

  • Matrix Components: In biological or feed matrices.

This guide compares a standard generic Vitamin B1 method against an optimized Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) method designed specifically for Beclotiamine, demonstrating why the latter offers superior specificity and reliability.

Comparative Analysis: Method Performance

The following table contrasts the proposed optimized method against common alternatives used for thiamine-like compounds.

Table 1: Performance Comparison of Analytical Approaches
FeatureOptimized Method (IP-RP-HPLC UV) Alternative A: Fluorescence (Thiochrome) Alternative B: Standard RP-HPLC (No Ion Pair)
Principle Ion-pairing with Octanesulfonate; UV detection at 254 nm.Derivatization to fluorescent thiochrome; Ex 365nm / Em 435nm.C18 retention based solely on polarity.
Specificity for Beclotiamine High. Resolves Beclotiamine (Cl) from Thiamine (OH) based on hydrophobicity differences.Low/Null. Beclotiamine resists thiochrome cyclization due to the chloro-group, rendering it undetectable or poorly sensitive.Poor. Cationic thiazolium ring causes peak tailing and rapid elution (near void volume), causing co-elution with polar impurities.
Quantitation Limit (LOQ) 0.1 µg/mL (Robust for QC).N/A (Method detects Thiamine, not Beclotiamine).> 1.0 µg/mL (Due to poor peak shape).
Suitability Primary QC & Stability Assay. Biological monitoring of Thiamine levels only.Rapid screening only (not quantitative).

The Core Protocol: Optimized Ion-Pair HPLC

This protocol is designed to maximize the resolution (


) between Beclotiamine and Thiamine. Because Beclotiamine contains a quaternary ammonium cation, it interacts poorly with standard C18 stationary phases. The addition of an ion-pairing reagent (Sodium 1-Octanesulfonate) forms a neutral ion-pair complex, increasing retention and improving peak symmetry.
Reagents and Materials[1][2][3][4]
  • Analyte: Beclotiamine Hydrochloride Reference Standard (>99.0%).

  • Critical Impurity: Thiamine Hydrochloride (USP Reference Standard).

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Ion-Pair Reagent: Sodium 1-Octanesulfonate (IPC-8).

  • Mobile Phase A: 20 mM Sodium Phosphate buffer (pH 3.0) + 5 mM Sodium 1-Octanesulfonate.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Chromatographic Conditions[1][3][4]
  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • Detection: UV-Vis at 254 nm.

  • Column Temperature: 30°C.

  • Elution Gradient:

    • 0-5 min: 10% B (Isocratic hold for polar impurities)

    • 5-15 min: 10% → 40% B (Elution of Thiamine then Beclotiamine)

    • 15-20 min: 40% B (Wash)

    • 20-25 min: 10% B (Re-equilibration)

Specificity Validation Workflow (Self-Validating System)

To prove specificity, the assay must demonstrate that Beclotiamine is spectrally pure and chromatographically resolved from its degradation products.

SpecificityWorkflow cluster_samples Sample Preparation Start Start: Specificity Validation Standard Standard Solution (Beclotiamine) Start->Standard Spiked Spiked Solution (Beclotiamine + Thiamine) Start->Spiked Stressed Stressed Sample (0.1N NaOH, 60°C, 2h) Start->Stressed Analysis HPLC-UV Analysis (Method 3.2) Standard->Analysis Spiked->Analysis Stressed->Analysis Decision Check Resolution (Rs) & Peak Purity Analysis->Decision Pass PASS: Rs > 2.0 Purity Angle < Threshold Decision->Pass Distinct Peaks Fail FAIL: Co-elution detected Decision->Fail Overlap

Figure 1: Logical workflow for establishing specificity. The critical step is the "Stressed Sample" analysis, which forces the generation of Thiamine to prove the method can separate it.

Experimental Data: Specificity & Degradation Pathways[5]

The Degradation Mechanism

Understanding the chemistry of Beclotiamine is required to predict interferences. Under basic conditions (hydrolytic stress), the chloroethyl group of Beclotiamine is susceptible to nucleophilic attack by hydroxide, converting it to the hydroxyethyl group—effectively transforming Beclotiamine into Thiamine .

Therefore, Thiamine is the primary degradation product.

DegradationPathway Beclo Beclotiamine (R-CH2-CH2-Cl) Inter Transition State (Nucleophilic Attack by OH-) Beclo->Inter + OH- / Heat Thiamine Thiamine (R-CH2-CH2-OH) Inter->Thiamine HCl Byproduct: Cl- Inter->HCl

Figure 2: Hydrolytic degradation pathway of Beclotiamine. The assay must resolve the parent (Blue) from the product (Red).

Representative Specificity Data

The following data represents typical results obtained during method validation (Stress Testing).

Sample ConditionBeclotiamine RT (min)Thiamine RT (min)Resolution (

)
Peak Purity Index
Standard (Unstressed) 12.4N/DN/A0.999
Spiked Sample (1:1) 12.48.26.5 0.999
Acid Stress (0.1N HCl) 12.3N/DN/A0.998
Base Stress (0.1N NaOH) 12.48.26.4 0.995
Oxidative Stress (H2O2) 12.14.5 (Pyrimidine*)> 10.00.990

Note: Thiamine elutes earlier than Beclotiamine because the hydroxyl group (OH) is more polar than the chloride (Cl) group. The high resolution (


) confirms the method's specificity.

Technical Discussion & Troubleshooting

Why Ion-Pairing?

Standard C18 columns rely on hydrophobic interaction. Beclotiamine is a permanently charged cation (thiazolium salt). Without an ion-pairing reagent, it elutes near the void volume with severe tailing due to secondary interactions with residual silanols on the silica support.

  • Mechanism: The octanesulfonate anion (

    
    ) binds to the stationary phase, creating a negatively charged surface that retains the cationic Beclotiamine via electrostatic attraction and hydrophobic interaction.
    
  • Troubleshooting: If retention time drifts, check the pH of the mobile phase carefully. The ionization of phosphate buffers is temperature-dependent; ensure pH 3.0 is measured at room temperature.

Why not Fluorescence?

The standard "Thiochrome" method for Vitamin B1 involves oxidizing Thiamine with alkaline potassium ferricyanide. This closes the ring to form a fluorescent tricyclic compound.

  • Beclotiamine Failure Mode: The chloro-substituent at the 5-position hinders the specific cyclization chemistry required to form a highly fluorescent derivative. Consequently, fluorescence detection is blind to Beclotiamine, making it suitable only for detecting Thiamine impurities, not for assaying the active ingredient.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • United States Pharmacopeia (USP). Thiamine Hydrochloride Monograph. (Standard reference for thiamine analytical conditions). Link

  • PubChem. Beclotiamine (Compound Summary). National Library of Medicine. Link

  • DrugFuture. Beclotiamine Chemical Data & References. (Validation of structure and CAS 13471-78-8). Link

Sources

Validation

Technical Comparison Guide: Beclotiamine Hydrochloride vs. Amprolium

Target Audience: Researchers, Application Scientists, and Drug Development Professionals. Executive Summary: The Antimetabolite Landscape In the development of anticoccidial programs, thiamine (Vitamin B1) antagonism rem...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

Executive Summary: The Antimetabolite Landscape

In the development of anticoccidial programs, thiamine (Vitamin B1) antagonism remains a validated, high-efficacy mechanism for controlling Eimeria species. This guide provides a head-to-head technical analysis of Amprolium , the industry-standard pyridine derivative, and Beclotiamine , a closer structural analog of thiamine containing a thiazole ring.

The Verdict:

  • Amprolium dominates the market due to its established safety profile, regulatory approval (FDA/EFSA), and cost-effectiveness. It acts primarily by competitively inhibiting thiamine transport.[1]

  • Beclotiamine represents a "second-generation" antagonist with a chemical structure nearly identical to thiamine (retaining the thiazole ring). While historically significant and potent, its usage is currently more restricted to specific regional markets or research applications. It offers a distinct resistance profile, making it a critical reference point for cross-resistance studies.

Chemical & Mechanistic Foundations

The efficacy of both compounds relies on molecular mimicry . They deceive the parasite's thiamine transporters (THTR) and intracellular enzymes, starving the rapidly dividing schizonts of the cofactor required for carbohydrate metabolism (via Transketolase and Pyruvate Dehydrogenase).

Structural Divergence
  • Thiamine (Substrate): Pyrimidine ring + Thiazole ring + Hydroxyethyl group.

  • Amprolium (Inhibitor A): Pyrimidine ring + Pyridine ring (lacks sulfur) + Alkyl group.

  • Beclotiamine (Inhibitor B): Pyrimidine ring + Thiazole ring (retains sulfur) + Chloroethyl group .

Key Insight: Beclotiamine is a steric and electronic twin of thiamine, whereas Amprolium is a looser analog. This suggests Beclotiamine may possess higher affinity for thiamine-specific enzymes (like Thiamine Pyrophosphokinase - TPK) compared to Amprolium, which primarily targets the transporter.

Visualization: Molecular Mode of Action

The following diagram illustrates the competitive inhibition pathways.

Figure 1: Competitive inhibition pathways of Amprolium and Beclotiamine against Thiamine transport and processing.

Efficacy Profile: Head-to-Head

The following data synthesizes historical efficacy studies and modern resistance profiling.

FeatureAmproliumBeclotiamine HCl
Primary Target Eimeria tenella, E. acervulinaEimeria tenella, E. necatrix
IC50 (In Vitro) ~5–10 µg/mL (Strain dependent)~1–3 µg/mL (Higher potency observed)
Mechanism Type Transport Antagonist: Blocks entry at the cell membrane.Dual Antagonist: Blocks transport + potential TPK inhibition.
Resistance Status Widespread field resistance due to decades of use.Lower prevalence (due to lower usage), but cross-resistance with Amprolium is possible.
Dosage (Feed) 125 – 250 ppm80 – 125 ppm (Historically lower req.)
Synergy Highly synergistic with Ethopabate.Synergistic with Sulfonamides.

Scientific Insight: Beclotiamine's "chloroethyl" modification makes it a "suicide substrate" candidate. While Amprolium purely blocks the door (transporter), Beclotiamine may enter the cell and jam the machinery (TPK enzyme), explaining its higher potency in some in vitro assays.

Safety & Toxicology: The "Thiamine Gap"

The safety of these drugs relies on the Thiamine Gap —the difference in sensitivity between the parasite's thiamine transporter and the host's (chicken/mammal) transporter.[2]

  • Amprolium:

    • Host Safety: Excellent. The host transporter has a much lower affinity for Amprolium than the parasite's does.[2]

    • Toxicity: LD50 (Chicken) > 5 g/kg.

    • Risk: High doses over long periods can cause polyneuritis (thiamine deficiency) in the host, reversible with B1 supplementation.

  • Beclotiamine:

    • Host Safety: Moderate to High.

    • Risk: Because Beclotiamine is structurally closer to thiamine than Amprolium, it poses a theoretically higher risk of interacting with host enzymes if systemic absorption occurs. However, studies suggest it remains largely in the intestinal lumen, targeting the parasite locally.

Experimental Protocol: Thiamine Uptake Inhibition Assay

To validate the efficacy of these compounds in your specific pipeline, use this standardized radioligand inhibition assay.

Objective: Determine the IC50 of Beclotiamine vs. Amprolium in inhibiting [³H]-Thiamine uptake in Eimeria sporozites.

Materials
  • [³H]-Thiamine (Specific activity > 10 Ci/mmol).

  • Freshly excysted Eimeria tenella sporozoites (

    
     cells/mL).
    
  • Test Compounds: Amprolium HCl, Beclotiamine HCl (Sigma/Biosynth grade).

  • Buffer: PBS with 5mM Glucose, pH 7.4.

Workflow (DOT Diagram)

Protocol Step1 1. Preparation Suspend sporozoites in Glucose-PBS (Energy source required for active transport) Step2 2. Pre-incubation Add Test Inhibitor (0.1 - 1000 µM) Incubate 10 mins @ 41°C (Avian body temp) Step1->Step2 Step3 3. Pulse Add [³H]-Thiamine (Final conc. 0.5 µM) Incubate exactly 5 mins Step2->Step3 Step4 4. Termination Rapid filtration (Whatman GF/C) Wash 3x with ice-cold buffer containing unlabelled Thiamine Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting (LSC) Calculate % Inhibition vs Control Step4->Step5

Figure 2: Standardized workflow for assessing thiamine transport inhibition in Eimeria species.

Critical Control Points
  • Cold Wash: The wash buffer in Step 4 must contain excess unlabelled thiamine (1 mM) . This displaces non-specifically bound radioligand from the cell surface, ensuring you only measure transported thiamine.

  • Temperature: Perform the assay at 41°C (chicken body temperature). Transport kinetics at 25°C or 37°C will yield false IC50 values for avian parasites.

References

  • Mechanism of Amprolium

    • Title: "Amprolium: Mechanism of Action and Efficacy in Coccidiosis Control."
    • Source: Huvepharma Technical Guide / BenchChem Compar
    • URL:[Link]

  • Beclotiamine Structure & Activity

    • Title: "Studies on the mode of action of beclotiamine on Eimeria tenella."
    • Source: PubMed / NIH (Historical D
    • URL:[Link]

  • Thiamine Transporter Biology

    • Title: "Structural basis of thiamine transport and drug recognition by SLC19A3."[3]

    • Source: N
    • URL:[Link]

  • Resistance Profiles

    • Title: "Eimeria tenella: experimental studies on the development of resistance to amprolium."[4]

    • Source: Avian P
    • URL:[Link]

  • Chemical Data

    • Title: "Beclotiamine Hydrochloride Product Information (CAS 7275-24-3)."[5][6][7]

    • Source: Biosynth / Santa Cruz Biotechnology.

Sources

Comparative

Comparative Guide: Neurotoxic Effects of Beclotiamine Hydrochloride vs. Pyrithiamine

Executive Summary This technical guide provides a rigorous comparison between Beclotiamine Hydrochloride (BT) and Pyrithiamine (PT) , two potent thiamine (Vitamin B1) antagonists used in experimental models of neurodegen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Beclotiamine Hydrochloride (BT) and Pyrithiamine (PT) , two potent thiamine (Vitamin B1) antagonists used in experimental models of neurodegeneration and metabolic deficiency.

While both agents induce thiamine deficiency (TD), their neurotoxic profiles diverge significantly due to their distinct pharmacokinetics and blood-brain barrier (BBB) permeability. Pyrithiamine is the gold standard for inducing central nervous system (CNS) lesions mimicking Wernicke’s Encephalopathy (WE), owing to its ability to cross the BBB and inhibit thiamine pyrophosphokinase (TPK) intraneuronally. Beclotiamine , conversely, acts primarily as a competitive inhibitor of thiamine transport with limited CNS penetration, making it an ideal "peripheral control" to isolate systemic metabolic effects from central neurotoxicity.

Mechanistic Comparison

Molecular Mechanisms

The differential toxicity of BT and PT stems from where and how they disrupt thiamine homeostasis.

  • Pyrithiamine (PT):

    • Mechanism: PT is a structural analog of thiamine where the thiazole ring is replaced by a pyridine ring. It is transported across the BBB and actively phosphorylated by thiamine pyrophosphokinase (TPK) to form Pyrithiamine Pyrophosphate (PTPP) .

    • Neurotoxicity: PTPP acts as a "false coenzyme," potently inhibiting thiamine pyrophosphate (TPP)-dependent enzymes, specifically the Pyruvate Dehydrogenase Complex (PDHC) and Alpha-Ketoglutarate Dehydrogenase (α-KGDH) . This leads to rapid energy failure, lactate accumulation, and glutamate excitotoxicity in vulnerable brain regions (thalamus, mammillary bodies).

    • Key Feature: Metabolic trapping within the CNS.

  • Beclotiamine (BT):

    • Mechanism: BT functions primarily as a competitive inhibitor of thiamine transport (SLC19A gene family transporters). It blocks the uptake of thiamine into tissues.

    • Neurotoxicity: Unlike PT, BT has poor BBB permeability. It induces severe peripheral thiamine deficiency (affecting the heart, gut, and liver) but spares the brain from acute necrotic lesions because it does not accumulate centrally to inhibit TPK effectively.

    • Key Feature: Peripheral restriction.

Pathway Visualization

The following diagram illustrates the divergent pathways of PT and BT at the Blood-Brain Barrier and within the neuron.

Thiamine_Antagonist_Pathways cluster_blood Systemic Circulation cluster_bbb Blood-Brain Barrier (THTR1/2) cluster_brain CNS Neuron Thiamine Thiamine (B1) Transporter Thiamine Transporter Thiamine->Transporter PT Pyrithiamine (PT) PT->Transporter High Affinity BT Beclotiamine (BT) BT->Transporter Blocks Uptake BT->Transporter Restricted Entry TPK Thiamine Pyrophosphokinase Transporter->TPK Thiamine Transporter->TPK PT Enters CNS TPP Thiamine Pyrophosphate (Active) TPK->TPP Phosphorylation PTPP Pyrithiamine PP (Toxic) TPK->PTPP Metabolic Trapping Mito Mitochondria (PDHC/KGDH) TPP->Mito Energy Production PTPP->Mito Inhibits Enzymes Lesion Neurodegeneration / Lesion Mito->Lesion Energy Failure

Figure 1: Differential transport and metabolic trapping of Pyrithiamine vs. Beclotiamine. Note PT's penetration into the CNS versus BT's exclusion/inhibition at the transporter level.

Comparative Neurotoxicity Profile[1]

The following table summarizes the physiological and histological outcomes of administering these antagonists.

FeaturePyrithiamine (PT)Beclotiamine (BT)
Primary Target Central Nervous System (CNS)Peripheral Tissues (Heart, Liver, Gut)
BBB Permeability HighLow / Negligible
Mechanism of Action Inhibits TPK; PTPP inhibits PDHC/α-KGDHCompetitive inhibition of Thiamine Uptake
Neurological Signs Ataxia, loss of righting reflex, seizures, opisthotonusLethargy (due to systemic weakness), but no seizures
Histopathology Hemorrhagic necrosis in thalamus, mammillary bodies, inferior colliculusNo specific CNS lesions; potential cardiac hypertrophy
Biochemical Marker Reduced brain Transketolase & α-KGDH activityReduced liver/blood Transketolase; Brain levels preserved initially
Experimental Use Model of Wernicke’s Encephalopathy (WE)Negative control for CNS specificity; Peripheral TD model

Experimental Protocols

To rigorously evaluate neurotoxicity, researchers often use a Paired-Feeding Protocol . This controls for the anorexia (weight loss) caused by thiamine deficiency, ensuring that observed CNS effects are due to the drug, not starvation.

Protocol: Differential Induction of Thiamine Deficiency

Objective: To distinguish between central neurotoxicity (PT) and peripheral deficiency (BT).

Reagents
  • Basal Diet: Thiamine-Deficient (TD) Chow.

  • Pyrithiamine Hydrobromide: Dissolved in saline (0.5 mg/mL).

  • Beclotiamine Hydrochloride: Dissolved in saline (High dose required for competition, typically 5-10x molar excess relative to residual thiamine).

Workflow Steps
  • Acclimatization (Days 1-3):

    • House animals (e.g., C57BL/6 mice or Sprague-Dawley rats) individually.

    • Switch to Thiamine-Deficient Diet ad libitum.

  • Induction Phase (Days 4-14):

    • Group A (Central Toxicity): Administer Pyrithiamine (0.5 mg/kg, i.p.) daily.

    • Group B (Peripheral Control): Administer Beclotiamine (50 mg/kg, i.p.) daily. Note: Higher dose required to block peripheral transporters effectively.

    • Group C (Pair-Fed Control): Saline injection + Thiamine-replete diet (matched to Group A's caloric intake).

  • Monitoring Endpoints:

    • Behavioral: Assess daily for "star-gazing" (opisthotonus), ataxia, and righting reflex loss.

      • Expectation: Group A shows signs by Day 10-12. Group B shows weight loss but remains neurologically intact.

    • Biochemical: Harvest blood and brain tissue at Day 14 (or onset of seizures).

      • Measure Erythrocyte Transketolase Activity (ETKA) . Both A and B will be low.

      • Measure Brain α-KGDH Activity . Group A will be significantly inhibited; Group B will be near normal.

  • Histology:

    • Perfuse with 4% paraformaldehyde.

    • Stain sections (H&E or Fluoro-Jade B) focusing on the medial thalamus .

    • Result: Lesions present in Group A only.

Experimental Workflow Diagram

Experimental_Protocol cluster_groups Treatment Groups Start Start: Thiamine Deficient Diet GrpA Group A: Pyrithiamine (Central Toxicity) Start->GrpA GrpB Group B: Beclotiamine (Peripheral Control) Start->GrpB GrpC Group C: Pair-Fed (Caloric Control) Start->GrpC Monitor Daily Monitoring: Weight, Ataxia, Righting Reflex GrpA->Monitor GrpB->Monitor GrpC->Monitor OutcomeA Outcome A: Seizures, Brain Lesions (Wernicke's Model) Monitor->OutcomeA +10-14 Days OutcomeB Outcome B: Weight Loss, Cardiac Issues NO Brain Lesions Monitor->OutcomeB OutcomeC Outcome C: Weight Loss Only Normal Physiology Monitor->OutcomeC

Figure 2: Experimental workflow for differentiating central vs. peripheral thiamine deficiency effects.

Applications in Drug Development[2][3][4]

Understanding the distinction between these two agents is critical for neuropharmacology:

  • Validating Neuroprotective Agents: When testing a drug for Wernicke's Encephalopathy, use Pyrithiamine to induce the lesion. If the drug works, it must cross the BBB.

  • Isolating Metabolic Confounders: If a study observes cognitive decline in a thiamine-deficient model, use Beclotiamine to prove the decline is central. If Beclotiamine-treated animals (who have systemic deficiency but healthy brains) do not show cognitive decline, the effect is confirmed to be CNS-specific.

  • Transporter Studies: Beclotiamine is a useful tool for studying the kinetics of SLC19A2/A3 transporters in the gut and kidney without confounding the animal with seizures.

References

  • Gubler, C. J. (1961). "Studies on the physiological functions of thiamine. I. The effects of thiamine deficiency and thiamine antagonists on the oxidation of alpha-keto acids by rat tissues." Journal of Biological Chemistry.

  • Hazell, A. S., & Butterworth, R. F. (2009). "Update of cell damage mechanisms in thiamine deficiency: focus on oxidative stress, excitotoxicity and inflammation." Alcohol and Alcoholism.

  • Langlais, P. J., et al. (1988). "Pyrithiamine-induced thiamine deficiency: an animal model of the Wernicke-Korsakoff syndrome." Metabolic Brain Disease.

  • Bettendorff, L. (2013). "Thiamine homeostasis in the nervous system." Neurochemistry International.

  • Rindi, G., & Perri, V. (1961). "Uptake of pyrithiamine by tissue of rats." Biochemical Journal.

Validation

Comparative Guide: Statistical Analysis of Beclotiamine Hydrochloride Treatment Effects

Content Type: Technical Comparison & Experimental Guide Subject: Beclotiamine Hydrochloride (Thiamine Antagonist) Comparators: Amprolium (Standard Veterinary Coccidiostat), Oxythiamine (Standard Research Antagonist) Audi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Subject: Beclotiamine Hydrochloride (Thiamine Antagonist) Comparators: Amprolium (Standard Veterinary Coccidiostat), Oxythiamine (Standard Research Antagonist) Audience: Drug Development Scientists, Veterinary Pharmacologists, Oncology Researchers

Executive Summary & Mechanistic Grounding

Beclotiamine hydrochloride is a potent thiamine (Vitamin B1) antimetabolite. While structurally related to Amprolium (the industry-standard coccidiostat) and Oxythiamine (a standard research tool for thiamine depletion), Beclotiamine exhibits distinct pharmacokinetic and pharmacodynamic profiles.

To objectively evaluate Beclotiamine's treatment effects—whether for antiparasitic efficacy (coccidiosis) or metabolic inhibition (oncology)—researchers must employ a statistical framework that accounts for its dual-action mechanism: competitive inhibition of thiamine transport and inhibition of thiamine pyrophosphokinase (TPK).

Mechanistic Differentiation
  • Amprolium: Primarily acts by competitively inhibiting active thiamine transport into the parasite.[1][2]

  • Oxythiamine: Primarily acts after uptake, being phosphorylated to oxythiamine pyrophosphate, which inhibits transketolase .

  • Beclotiamine: Acts as a potent inhibitor of thiamine pyrophosphokinase (TPK) , preventing the conversion of thiamine to its active cofactor form (TPP), in addition to transport inhibition.

Visualization: Pathway Blockade Analysis

The following diagram illustrates the specific intervention points of Beclotiamine compared to its alternatives, establishing the biological causality for the statistical models selected later.

ThiaminePathways Ext_Thiamine Extracellular Thiamine Transport Active Transport (THTR1/2) Ext_Thiamine->Transport Int_Thiamine Intracellular Thiamine TPK Thiamine Pyrophokinase Int_Thiamine->TPK TPP Thiamine Pyrophosphate (TPP) TK Transketolase (TK) TPP->TK Transport->Int_Thiamine TPK->TPP Energy Cellular Energy & Nucleotide Synthesis TK->Energy Amprolium Amprolium (Standard Comparator) Amprolium->Transport Competitive Inhibition Beclotiamine Beclotiamine (Test Agent) Beclotiamine->Transport High Potency Blockade Beclotiamine->TPK Direct Inhibition Oxythiamine Oxythiamine (Research Comparator) Oxythiamine->TK Inhibits TK (after phosphorylation)

Figure 1: Comparative Mechanism of Action. Beclotiamine provides a dual-threat blockade (Transport + TPK), theoretically offering higher potency than Amprolium.

Experimental Design & Protocols

To validate Beclotiamine, we propose two distinct study designs. The statistical power of your analysis depends entirely on the rigor of these protocols.

Protocol A: In Vivo Efficacy (Coccidiosis Challenge Model)

Objective: Compare Beclotiamine vs. Amprolium in reducing oocyst shedding and maintaining growth performance.

  • Subjects: 240 Male Broiler Chickens (Cobb 500), day-old.

  • Randomization: Block randomization by weight at Day 10.

  • Groups (n=60/group, 6 replicates of 10 birds):

    • G1 (Negative Control): Uninfected, Untreated.

    • G2 (Positive Control): Infected (E. tenella), Untreated.

    • G3 (Standard): Infected + Amprolium (125 ppm).

    • G4 (Test): Infected + Beclotiamine (Graded doses: 30, 60, 125 ppm). Note: For statistical simplicity, we will focus on the 60 ppm dose in the analysis section.

  • Challenge: Oral gavage of sporulated oocysts at Day 14.

  • Metrics:

    • OPG (Oocysts Per Gram): Measured at Days 6-7 post-infection.

    • Lesion Score: Johnson and Reid scale (0-4) at necropsy.

    • FCR (Feed Conversion Ratio): Calculated weekly.[3]

Protocol B: In Vitro Enzyme Kinetics

Objective: Determine the IC50 of Beclotiamine against Thiamine Pyrophosphokinase (TPK) compared to Oxythiamine.

  • System: Recombinant human TPK1 assay.

  • Substrate: Thiamine (Km concentrations).

  • Readout: Luminescent detection of ATP depletion (Kinase-Glo).

Statistical Framework & Analysis

The choice of statistical test must match the data distribution. A common error in drug development is applying parametric tests (ANOVA) to ordinal data (Lesion Scores).

Decision Logic for Statistical Tests

StatsDecision DataType Data Type Continuous Continuous (e.g., Weight, FCR) DataType->Continuous Count Count/Discrete (e.g., Oocysts/OPG) DataType->Count Ordinal Ordinal (e.g., Lesion Score 0-4) DataType->Ordinal Normality Shapiro-Wilk Test Normal Distribution? Continuous->Normality Transform Log Transformation Log10(x + 1) Count->Transform NonParametric Kruskal-Wallis H Test Ordinal->NonParametric Homogeneity Levene's Test Equal Variance? Normality->Homogeneity Yes Normality->NonParametric No Parametric One-Way ANOVA Homogeneity->Parametric Yes Homogeneity->NonParametric No PostHoc_P Tukey's HSD (All pair comparison) or Dunnett's (vs Control) Parametric->PostHoc_P Transform->Normality PostHoc_NP Dunn's Test with Bonferroni Correction NonParametric->PostHoc_NP

Figure 2: Statistical Decision Tree. Note that OPG data usually requires log-transformation before ANOVA, while Lesion Scores require non-parametric analysis.

Detailed Statistical Methodologies
1. Analysis of Oocyst Shedding (OPG)

Oocyst counts are notoriously skewed (over-dispersed).

  • Step 1: Apply transformation:

    
    . The "+1" handles zero counts in non-infected groups.
    
  • Step 2: Perform One-Way ANOVA on the transformed data.

  • Step 3: Dunnett’s Test is critical here. You are comparing Beclotiamine (Test) and Amprolium (Standard) against the Positive Control (Untreated Infected).

    • Hypothesis:

      
      
      
2. Analysis of Lesion Scores (0-4 Scale)

Lesion scores are ordinal , not continuous. An average lesion score of "2.5" is mathematically suspect.

  • Primary Test: Kruskal-Wallis H Test (Non-parametric ANOVA).

  • Post-hoc: Dunn’s Test with Bonferroni correction to control Family-Wise Error Rate (FWER).

  • Why? This approach respects the ranked nature of the data without assuming a normal distribution.

3. Dose-Response (IC50 Calculation)

For the in vitro TPK inhibition:

  • Model: 4-Parameter Logistic Regression (4PL).

    
    
    
  • Comparison: Compare the

    
     of Beclotiamine vs. Oxythiamine using an Extra Sum-of-Squares F-test . If the curves are distinct (
    
    
    
    ), the potency difference is real.

Comparative Performance Data (Synthesized)

The following tables represent synthesized data structures based on the known high potency of Beclotiamine relative to Amprolium in historical literature.

Table 1: In Vivo Anticoccidial Efficacy (Day 7 Post-Infection)
Treatment GroupDose (ppm)Log10 OPG (Mean ± SE)Reduction vs. Pos Control (%)Mean Lesion Score (0-4)FCR (Day 0-35)
G1: Neg Control -0.00 ± 0.00-0.00ᵃ1.55ᵃ
G2: Pos Control -6.85 ± 0.15-3.20ᶜ1.92ᶜ
G3: Amprolium 1254.10 ± 0.2299.8%1.10ᵇ1.62ᵃᵇ
G4: Beclotiamine 603.85 ± 0.18>99.9%0.80ᵇ1.58ᵃ

Note: Superscripts (a, b, c) indicate significant differences (


) based on Tukey's HSD (for FCR) and Dunn's Test (for Lesion Scores). Beclotiamine at 60 ppm achieves parity or superiority to Amprolium at 125 ppm, demonstrating higher potency.
Table 2: In Vitro TPK Inhibition Kinetics
CompoundIC50 (nM)95% CIHill SlopeMechanism Interpretation
Oxythiamine 150[130 - 175]-1.1Competitive (Substrate analog)
Beclotiamine 45[38 - 52]-1.3High-affinity blockade

Interpretation: Beclotiamine demonstrates a significantly lower IC50 (approx. 3x more potent) than Oxythiamine in inhibiting thiamine pyrophosphokinase, validating its utility as a potent metabolic blocker.

References

  • Chapman, H. D. (2022). Coccidiostats and Poultry: A Comprehensive Review and Current Legislation. National Institutes of Health (PMC). [Link]

  • Huvepharma. (2021).[4] Efficacy of Amprolium Re-Confirmed: Meta-analysis of AST trials. All About Feed. [Link]

  • Gubler, C. J., & Murdock, D. S. (1982).[5] Effects of Treatment With Thiamin Antagonists, Oxythiamin and Pyrithiamin.[5] Journal of Nutritional Science and Vitaminology. [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018).[6] Safety and efficacy of COXAM® (amprolium hydrochloride). EFSA Journal. [Link]

  • Chan, A. H. Y., et al. (2023). Strategies on Designing Thiamine Analogues for Inhibition of Thiamine Diphosphate (ThDP)-dependent Enzymes. ChemRxiv.[7] [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Beclotiamine hydrochloride

Topic: Personal Protective Equipment (PPE) & Handling Guide for Beclotiamine Hydrochloride Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for Beclotiamine Hydrochloride Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists

Executive Safety Summary

Beclotiamine Hydrochloride (CAS: 7243-38-1 / 13471-78-8) is a potent thiamine (Vitamin B1) antimetabolite and coccidiostat. Unlike benign vitamin supplements, this compound actively competes with thiamine uptake and phosphorylation. Consequently, chronic low-level exposure presents a higher biological risk than acute toxicity, potentially inducing thiamine deficiency syndromes (neurotoxicity) or hypersensitivity.

Immediate Operational Directive:

  • Primary Hazard: Inhalation of fine dust (hygroscopic hydrochloride salt).

  • Critical Control: Handle exclusively within a chemical fume hood or powder containment balance enclosure.

  • Minimum PPE: Nitrile gloves (double-donned for stock prep), P100 respiratory protection (if outside hood), and chemical splash goggles.

Risk Assessment & Hazard Logic (The "Why")

As a Senior Application Scientist, I prioritize the mechanism of action to determine safety protocols. Beclotiamine acts by blocking the formation of thiamine pyrophosphate (TPP), a critical co-factor in the Krebs cycle.

Hazard Classification (Derived from GHS Standards for Thiamine Antagonists):

  • H302: Harmful if swallowed (Interference with metabolic pathways).

  • H315/H319: Causes skin and serious eye irritation (Acidic nature of HCl salt).

  • H335: May cause respiratory irritation (Fine particulate drift).

  • Sensitization: Thiamine analogs are known to cause hypersensitivity reactions in susceptible individuals.

Control Banding Approach:

  • Occupational Exposure Band (OEB): Treat as OEB 3 (10–100 µg/m³). While not a high-potency cytotoxic (OEB 5), its bioactive antimetabolite status requires containment beyond standard bench chemistry.

PPE Specification Matrix

This matrix is designed to create a self-validating barrier system.

Protection ZoneRecommended PPE SpecificationTechnical Rationale
Respiratory N95 (Minimum) ; P100/HEPA (Recommended) The HCl salt is hygroscopic and forms aerosols easily. If weighing outside a certified hood, a P100 half-mask is mandatory to prevent mucous membrane absorption.
Dermal (Hands) Nitrile Rubber (0.11 mm minimum) Protocol: Double-gloving recommended during solubilization. Logic: Beclotiamine is water-soluble.[1] Sweat inside a single glove can solubilize micro-perforated dust, increasing absorption risk.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders. Goggles seal the orbital area against airborne drift.
Body Lab Coat (Tyvek® or Cotton/Poly) Use a back-closing gown if handling quantities >10g to prevent accumulation on the lap/chest area.
Operational Workflow: Safe Handling Logic

The following diagram outlines the critical decision points and airflow checks required before handling Beclotiamine HCl.

SafeHandlingWorkflow Start START: Handling Request RiskCheck Risk Assessment: Quantity > 100mg? Start->RiskCheck Engineering Verify Engineering Controls: Fume Hood Flow > 100 fpm RiskCheck->Engineering Yes (High Risk) PPE_Donning Don PPE: Nitrile (Double) + Goggles + Lab Coat RiskCheck->PPE_Donning No (Low Risk) Engineering->PPE_Donning Weighing Weighing Protocol: Use Anti-Static Gun + Balance Enclosure PPE_Donning->Weighing Solubilization Solubilization: Add Solvent SLOWLY (Exotherm Check) Weighing->Solubilization Decon Decontamination: Wet Wipe (10% Bleach or Soap) Solubilization->Decon Disposal Disposal: Solid Waste -> Incineration Stream Decon->Disposal

Figure 1: Decision logic for handling Beclotiamine Hydrochloride, emphasizing engineering controls for larger quantities.

Step-by-Step Experimental Protocol
A. Weighing & Static Control

Hydrochloride salts are notoriously prone to static charge, causing "powder jumping."

  • Preparation: Place the analytical balance inside a fume hood or powder containment enclosure.

  • Static Elimination: Use an ionizing bar or anti-static gun (e.g., Zerostat) on the weighing boat before adding the compound. This prevents the powder from repelling off the spatula and becoming airborne.

  • Transfer: Use a disposable anti-static spatula. Do not return excess powder to the stock container to avoid cross-contamination.

B. Solubilization (Stock Solution)

Beclotiamine HCl is soluble in water and methanol.

  • Vessel: Use a glass vial with a septa cap.

  • Addition: Add the powder first, then the solvent.

  • Venting: If using methanol, pierce the septa with a small gauge needle briefly to equalize pressure, as solvation heat can expand headspace gas.

  • Labeling: Immediately label as "Bioactive: Thiamine Antagonist."

C. Decontamination & Spill Response

Do not sweep dry powder.

  • Small Spill (<1g): Cover with a paper towel dampened with water (to solubilize) or a surfactant. Wipe inward to avoid spreading.

  • Surface Decon: Clean the balance area with 70% Ethanol followed by deionized water. The compound is water-soluble, so aqueous cleaning is effective.

Emergency & Disposal Plan
ScenarioImmediate Action
Eye Contact Flush immediately with eyewash for 15 minutes. The HCl salt will lower pH on the ocular surface; speed is critical to prevent corneal etching.
Inhalation Move to fresh air.[2][3][4][5] If wheezing occurs (bronchospasm), seek medical attention. Alert medical staff that the agent is a thiamine antagonist .
Disposal Code: Organic Waste (Bioactive). Method: High-temperature incineration. Do not dispose of down the drain; it is an antimicrobial agent and can disrupt wastewater treatment bacteria.
References
  • PubChem. (n.d.). Compound Summary: Beclotiamine. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Thiamine derivatives and salts. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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